Sulfo-Cy3 amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H50N4O7S2 |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) |
InChI Key |
ZVOZJQQPUBRDRD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Principles and Applications of Sulfo-Cy3 Amine in Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy3 amine is a water-soluble, orange-fluorescent dye that has become an indispensable tool in modern biological research. Its unique chemical properties and bright, stable fluorescence make it highly suitable for a wide range of applications, from cellular imaging to the intricate analysis of biomolecular interactions. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in key applications, and a look into its role in complex experimental workflows.
Core Properties of this compound
This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a primary amine group for covalent labeling and sulfonate groups to enhance its water solubility.[1][2] This increased hydrophilicity is a significant advantage in biological assays, as it minimizes the potential for aggregation and non-specific binding of labeled biomolecules in aqueous environments.[3] The primary amine group serves as a reactive handle, allowing for the stable conjugation of the dye to biomolecules containing accessible carboxyl groups, such as those found in proteins and some modified nucleic acids.[1][2]
The spectral characteristics of this compound are a key determinant of its utility. It exhibits a strong absorption maximum in the green-orange region of the visible spectrum and emits a bright orange-red fluorescence.[4] This positions it well for use with common laser lines and filter sets in fluorescence microscopy and flow cytometry.[5]
Quantitative Spectroscopic and Physicochemical Data
The following table summarizes the key quantitative properties of this compound, which are essential for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference(s) |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [6] |
| Excitation Maximum (λex) | ~555 nm | [6] |
| Emission Maximum (λem) | ~572 nm | [6] |
| Quantum Yield (Φ) | ~0.15 - 0.24 | [7] |
| Recommended Laser Line | 532 nm or 555 nm | [5] |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | [5] |
| pH Sensitivity | Relatively insensitive in the physiological pH range (pH 4-10) | [5][7] |
| Water Solubility | High | [4] |
| Reactive Group | Primary Amine | [1][2] |
| Target for Labeling | Carboxyl groups (e.g., in proteins, modified oligonucleotides) | [1][2] |
Key Applications and Experimental Protocols
The versatility of this compound allows for its use in a multitude of research applications. Detailed below are protocols for some of its most common uses.
Labeling of Proteins via Carboxyl Groups
The primary amine group of this compound enables its covalent attachment to carboxyl groups (e.g., on aspartic and glutamic acid residues of proteins) through a two-step carbodiimide (B86325) crosslinker chemistry using EDC and Sulfo-NHS.
Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling
This protocol is adapted for the conjugation of this compound to a protein containing accessible carboxyl groups.
Materials:
-
Protein to be labeled in a carboxyl- and amine-free buffer (e.g., MES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinkers:
-
Equilibrate a desalting column with Coupling Buffer.
-
Pass the activated protein solution through the desalting column to remove excess and hydrolyzed EDC and Sulfo-NHS. Collect the protein fraction.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add the this compound solution to the activated protein solution. A molar excess of 10-20 fold of the dye to the protein is a good starting point for optimization.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Sulfo-Cy3).
-
Labeling of Amino-Modified Oligonucleotides
While this compound itself is not directly reactive with standard oligonucleotides, it can be used to label oligonucleotides that have been synthesized with a 5' or 3' carboxyl-modifier. The labeling chemistry would be similar to the protein labeling protocol described above. However, a more common strategy for labeling oligonucleotides with Cy3 dyes involves using an amine-modified oligonucleotide and an NHS-ester derivative of the dye. For the purpose of this guide, a general protocol for labeling amino-modified oligonucleotides with an NHS-ester dye is provided, as this is a widely used technique.
Experimental Protocol: Labeling of Amino-Modified Oligonucleotides with an NHS-Ester Dye
Materials:
-
5'- or 3'-amino-modified oligonucleotide
-
Sulfo-Cy3 NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0)
-
Nuclease-free water
-
Purification reagents (e.g., for ethanol (B145695) precipitation or HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a concentration of 1-5 mM.
-
Dye Preparation: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dissolved dye to the oligonucleotide solution.
-
Vortex briefly and incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from the unreacted dye using ethanol precipitation or reverse-phase HPLC.[8]
-
-
Quantification:
-
Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (oligonucleotide) and ~555 nm (Cy3).
-
Immunofluorescence (IF)
In immunofluorescence, this compound-labeled antibodies are used to visualize the subcellular localization of specific proteins. The following is a general workflow for indirect immunofluorescence.
Experimental Protocol: Indirect Immunofluorescence
Materials:
-
Cells cultured on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (unlabeled)
-
This compound-labeled secondary antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Fix cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the this compound-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash three times with PBS, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide with antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with appropriate filters for Cy3.
Flow Cytometry
This compound conjugates can be used for the identification and quantification of cell populations by flow cytometry.
Experimental Protocol: Cell Staining for Flow Cytometry
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA)
-
This compound-conjugated antibody
-
FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ to 1x10⁷ cells/mL in Staining Buffer.
-
Blocking (Optional): To reduce non-specific binding, you can pre-incubate the cells with an Fc receptor blocking antibody.
-
Staining:
-
Add the optimal concentration of the this compound-conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2-3 mL of Staining Buffer to the cells and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension: Resuspend the cells in an appropriate volume of Staining Buffer for analysis.
-
Analysis: Analyze the stained cells on a flow cytometer equipped with a laser and detectors suitable for Cy3 excitation and emission.
Advanced Applications and Experimental Workflows
Beyond standard labeling, this compound is a valuable tool in more complex experimental designs, such as Förster Resonance Energy Transfer (FRET).
Förster Resonance Energy Transfer (FRET)
FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[9] This process is highly dependent on the distance between the donor and acceptor fluorophores, making it a powerful tool for studying molecular interactions.[9] Sulfo-Cy3 can act as an acceptor fluorophore when paired with a suitable donor, such as FITC or a fluorescent protein.
Below is a diagram illustrating the principle of a FRET-based biosensor for detecting protease activity, a common application in drug development.
Caption: FRET-based protease activity sensor workflow.
In this workflow, a genetically encoded or synthetic biosensor contains a FRET donor and acceptor pair (e.g., FITC and Sulfo-Cy3) separated by a peptide linker that includes a specific protease cleavage site. In the absence of the target protease, excitation of the donor results in energy transfer to the acceptor, and a FRET signal (acceptor emission) is detected. Upon the introduction of the active protease, the linker is cleaved, separating the donor and acceptor. This disruption of FRET leads to a decrease in the acceptor emission and an increase in the donor emission.
Conclusion
This compound is a robust and versatile fluorescent probe that is integral to a wide array of modern research techniques. Its excellent water solubility, bright fluorescence, and reactive amine handle make it a superior choice for labeling proteins and other biomolecules for applications in fluorescence microscopy, flow cytometry, and advanced methodologies such as FRET. The detailed protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively incorporate this compound into their experimental workflows, thereby facilitating new discoveries in cellular biology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cy3 Amine: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core spectral properties of Sulfo-Cy3 amine, a widely used fluorescent dye in biological research and drug development. This document outlines its excitation and emission characteristics, provides a detailed experimental protocol for its use in protein labeling, and illustrates the general workflow for its application in fluorescence microscopy.
Core Spectral Properties of this compound
This compound is a water-soluble cyanine (B1664457) dye known for its bright orange fluorescence. The presence of a sulfonate group enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments.[1][2] Its primary amine group allows for covalent conjugation to various biomolecules.[1][2] The spectral properties of this compound and its commonly used NHS ester derivative are summarized below.
| Property | This compound | Sulfo-Cy3 NHS Ester | Reference |
| Excitation Maximum (λex) | 548 nm | 555 nm | [3] |
| Emission Maximum (λem) | 563 nm | 570 nm, 572 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | 150,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.1 | Not Specified | [3] |
Note: The exact spectral characteristics can vary slightly depending on the solvent, pH, and conjugation state.
Experimental Protocol: Labeling of Proteins with Sulfo-Cy3 NHS Ester
This protocol provides a general procedure for the covalent labeling of proteins with Sulfo-Cy3 NHS (N-hydroxysuccinimidyl) ester, an amine-reactive derivative of Sulfo-Cy3.
Materials:
-
Protein of interest (e.g., antibody)
-
Sulfo-Cy3 NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar dye-to-protein ratio. A starting point of 10-20 moles of dye per mole of protein is recommended.
-
While gently stirring the protein solution, slowly add the dissolved Sulfo-Cy3 NHS ester.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
-
Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
The first colored fraction to elute contains the labeled protein.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of Sulfo-Cy3 (around 555 nm).
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.
-
Workflow for Protein Labeling and Fluorescence Microscopy
The following diagram illustrates the general workflow from labeling a target protein with this compound to its visualization using fluorescence microscopy.
Caption: Workflow of this compound labeling for fluorescence microscopy.
Logical Relationship in Amine-Reactive Labeling
The chemical basis for the conjugation of Sulfo-Cy3 NHS ester to a protein is the reaction between the N-hydroxysuccinimidyl ester and a primary amine on the protein, typically the epsilon-amino group of a lysine (B10760008) residue.
Caption: Amine-reactive labeling of a protein with Sulfo-Cy3 NHS ester.
References
Proper Storage and Handling of Sulfo-Cy3 Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the proper storage, handling, and utilization of Sulfo-Cy3 amine, a water-soluble fluorescent dye essential for labeling biomolecules in a wide range of research and drug development applications. Adherence to these guidelines is critical for ensuring the stability, performance, and safety of the reagent.
Introduction to this compound
This compound is a derivative of the cyanine (B1664457) dye Cy3, featuring one or more sulfonate groups that significantly enhance its water solubility.[1][2] The primary amine group serves as a reactive handle for conjugation to electrophilic groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or other activated esters present on proteins, nucleic acids, or other target molecules.[3] Its bright fluorescence, high photostability, and hydrophilicity make it an ideal candidate for various applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and flow cytometry.
Physicochemical and Spectral Properties
Understanding the fundamental properties of this compound is crucial for its effective use.
| Property | Value | References |
| Molecular Weight | ~714.94 g/mol | [4] |
| Appearance | Dark red solid | [4] |
| Excitation Maximum (λex) | 548 nm | [3][5] |
| Emission Maximum (λem) | 563 nm | [3][5] |
| Molar Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | [3][5] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [5] |
Storage and Stability
Proper storage is paramount to prevent degradation and maintain the fluorescent properties of this compound. Both the solid form and solutions require specific conditions to ensure long-term stability.
Solid Form
The lyophilized powder is the most stable form of the dye.
| Parameter | Recommendation | Rationale | References |
| Temperature | -20°C | Minimizes degradation over time. | [3][5][6] |
| Light | Protect from light (store in the dark) | Prevents photobleaching. | [3][6] |
| Moisture | Store desiccated | The compound is hygroscopic; moisture can lead to hydrolysis and degradation. | [3][6] |
| Shipping | Ambient temperature (for up to 3 weeks) | Short-term exposure to ambient temperatures during shipping does not significantly affect stability. | [3] |
| Long-Term Stability | Up to 24 months | When stored correctly, the solid dye is stable for at least two years. | [6] |
In Solution
Once reconstituted, the stability of this compound is reduced. It is crucial to handle solutions appropriately to maximize their shelf-life.
| Parameter | Recommendation | Rationale | References |
| Storage Temperature | -20°C or -80°C | Lower temperatures slow down degradation in solution. | |
| Solvents | Anhydrous DMSO or DMF for stock solutions; aqueous buffers for working solutions | High-quality, amine-free solvents are essential to prevent reactions with the dye. | [7] |
| Aliquoting | Aliquot into single-use volumes | Avoids multiple freeze-thaw cycles which can degrade the dye. | |
| Light | Protect from light | Dye in solution is more susceptible to photobleaching. | |
| Stock Solution Stability | Up to 1-2 months at -20°C in anhydrous DMSO/DMF | Stability is limited once in solution. |
Handling and Safety Precautions
As with any chemical reagent, proper safety measures should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.
While a specific safety data sheet (SDS) for this compound is not always available, the SDS for the general Cy3 class of dyes recommends avoiding dust formation and contact with skin and eyes.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and use of this compound in a typical conjugation reaction with a protein containing an activated NHS ester.
Preparation of a this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for many labeling reactions.
Materials:
-
This compound (solid)
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW ~715 g/mol ), add approximately 140 µL of solvent.
-
Vortex the vial thoroughly until all the dye is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C, protected from light.
Protocol for Conjugation to an NHS Ester-Activated Protein
This protocol describes a general procedure for labeling a protein that has been functionalized with an NHS ester with this compound. The reaction forms a stable amide bond.
Materials:
-
NHS ester-activated protein (at a concentration of 1-10 mg/mL)
-
10 mM this compound stock solution (from section 5.1)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5). Note: Avoid buffers containing primary amines like Tris or glycine.
-
Purification column (e.g., Sephadex G-25)
-
Stirring or rocking platform
Procedure:
-
Prepare the Protein: Ensure the NHS ester-activated protein is in an appropriate amine-free buffer at an optimal concentration (typically 2-10 mg/mL).
-
Calculate Reagent Volumes: Determine the volume of this compound stock solution needed. A molar excess of the amine dye to the protein is typically required. A starting point is a 10-fold molar excess of the dye.
-
Reaction Setup: While gently stirring or rocking the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for at least 1-2 hours at room temperature, or overnight at 4°C. Protect the reaction from light by wrapping the container in aluminum foil.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts. Gel filtration chromatography (e.g., using a Sephadex G-25 column) is a common and effective method. a. Equilibrate the column with an appropriate buffer (e.g., PBS). b. Load the reaction mixture onto the column. c. Elute the conjugate with the equilibration buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules. d. Collect the fractions containing the purified conjugate.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (~548 nm).
Visualizations
Logical Workflow for Storage
Caption: Decision Workflow for this compound Storage
General Experimental Workflow for Conjugation
Caption: General Workflow for this compound Conjugation
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. stallardediting.com [stallardediting.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
Sulfo-Cy3 Amine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye essential for the precise labeling of biomolecules in a variety of research applications. Tailored for researchers, scientists, and drug development professionals, this document details the core physicochemical properties, experimental protocols for bioconjugation, and a visual representation of the labeling workflow.
Core Properties of this compound
This compound is a derivative of the cyanine (B1664457) dye Cy3, featuring a primary amine group and sulfonate groups. The sulfonate moieties enhance its water solubility, making it particularly suitable for labeling sensitive biological molecules in aqueous environments. The primary amine allows for its covalent attachment to molecules containing reactive groups such as carboxylic acids or activated esters.
| Property | Value | Citations |
| Molecular Weight | ~714.9 g/mol | [1][2] |
| Chemical Formula | C₃₆H₅₀N₄O₇S₂ | [2][3] |
| Excitation Maximum (λex) | ~548 nm | [3][4][5] |
| Emission Maximum (λem) | ~563 nm | [3][4][5] |
| Extinction Coefficient | ~162,000 cm⁻¹M⁻¹ | [3][4][5] |
| Solubility | Water, DMSO, DMF | [3][4][5] |
Experimental Protocol: Two-Step EDC/Sulfo-NHS-Mediated Labeling of a Carboxyl-Containing Molecule with this compound
This protocol describes the covalent conjugation of this compound to a molecule containing carboxyl groups (e.g., a protein with exposed aspartic or glutamic acid residues, or a carboxylated nanoparticle) using a two-step carbodiimide (B86325) crosslinking chemistry. This method minimizes self-polymerization of the target molecule.
Materials:
-
Molecule with carboxyl groups (e.g., protein, peptide, nanoparticle)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reactants:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare solutions fresh immediately before use as EDC is moisture-sensitive.
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of Carboxyl Groups:
-
To the solution of the carboxyl-containing molecule, add EDC and Sulfo-NHS. A typical starting molar excess is 10-fold EDC and 25-fold Sulfo-NHS relative to the carboxyl-containing molecule.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms a semi-stable Sulfo-NHS ester.
-
-
Removal of Excess Crosslinkers (Optional but Recommended):
-
To prevent unwanted side reactions with the amine of Sulfo-Cy3, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation with this compound:
-
Immediately add the activated molecule to the this compound solution. The pH of the reaction should be between 7.2 and 7.5 for optimal amine reactivity.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction (Optional):
-
To stop the reaction and quench any remaining reactive esters, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated this compound and reaction by-products by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer.
-
Collect the fractions containing the fluorescently labeled conjugate. The labeled product can often be visually identified by its orange color.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per target molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of Sulfo-Cy3 (~548 nm).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the two-step EDC/Sulfo-NHS-mediated labeling protocol.
References
Unveiling the Radiance: A Technical Guide to the Principles and Applications of Sulfo-Cy3 Amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the fluorescence of Sulfo-Cy3 amine, a versatile fluorophore widely employed in biological research and drug development. We will explore its photophysical properties, provide detailed experimental protocols for its application in biomolecule labeling, and present visual workflows to facilitate a comprehensive understanding of its utility.
Core Principles of this compound Fluorescence
This compound is a water-soluble cyanine (B1664457) dye characterized by its bright orange-red fluorescence.[1] Its fluorescence originates from a conjugated system of alternating single and double bonds within its polymethine chain. The fundamental principle of its fluorescence can be understood through the following sequential events:
-
Excitation: When a molecule of Sulfo-Cy3 absorbs a photon of light with energy corresponding to its absorption maximum, an electron is promoted from its ground electronic state (S0) to a higher energy excited singlet state (S1).
-
Vibrational Relaxation: The excited molecule rapidly loses some of its vibrational energy through non-radiative processes, relaxing to the lowest vibrational level of the S1 state. This process is incredibly fast, occurring on the picosecond timescale.
-
Fluorescence Emission: From the lowest vibrational level of the S1 state, the electron returns to the ground state (S0), releasing the absorbed energy as a photon of light. This emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.[1]
The sulfonate groups incorporated into the Sulfo-Cy3 structure are key to its utility in biological applications. These groups significantly increase the dye's water solubility, preventing aggregation in aqueous buffers and ensuring its availability for conjugation to biomolecules.[1] The primary amine group serves as a reactive handle, allowing for the covalent attachment of the dye to various functional groups on target molecules.[2]
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the fluorescence lifetime, the average time the molecule spends in the excited state, are critical parameters that are influenced by the local environment of the dye.[3][4] Factors such as solvent polarity, pH, and the proximity of quenching molecules can all impact the fluorescence output of Sulfo-Cy3.
Photophysical and Chemical Properties of this compound
A thorough understanding of the quantitative properties of a fluorophore is essential for designing and interpreting fluorescence-based experiments. The key photophysical and chemical data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~548 - 555 nm | [5][6] |
| Emission Maximum (λem) | ~563 - 572 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M-1cm-1 | [5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [5] |
| Molecular Formula | C36H50N4O7S2 | [5] |
| Molecular Weight | ~714.94 g/mol | [5] |
| Solubility | Good in water, DMSO, and DMF | [6][7] |
Experimental Protocols: Labeling Biomolecules with this compound
The primary amine group of this compound allows for its conjugation to biomolecules containing accessible carboxylic acid groups (e.g., on proteins) or aldehydes/ketones. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance efficiency and stability.[5][8]
Below are detailed one-step and two-step protocols for labeling proteins with this compound.
One-Step EDC/Sulfo-NHS Labeling Protocol
This protocol is a direct method for conjugating this compound to a protein containing accessible carboxyl groups.
Materials:
-
Protein to be labeled
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation/Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Activation/Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in the Activation/Reaction Buffer.
-
Initiate Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 fold molar excess of dye is recommended.
-
Add the freshly prepared EDC/Sulfo-NHS solution to the protein-dye mixture.
-
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring, protected from light.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench the reaction. Incubate for an additional 15-30 minutes at room temperature.
-
Purify Conjugate: Separate the labeled protein from unreacted dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterize Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3 (~550 nm).
Two-Step EDC/Sulfo-NHS Labeling Protocol
This method involves activating the protein's carboxyl groups first, followed by the addition of the amine-containing dye. This can help to reduce unwanted protein-protein crosslinking.[5][8]
Materials:
-
Same as the one-step protocol.
Procedure:
-
Prepare and Activate Protein:
-
Prepare this compound Solution: During the protein activation, dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Conjugation: Add the this compound solution to the activated protein solution. A 10-fold molar excess of the dye is a good starting point.[7]
-
Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring, protected from light.
-
Quench and Purify: Follow steps 6-8 from the one-step protocol to quench the reaction and purify and characterize the final conjugate.
Visualizing the Workflow and Principles
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Jablonski diagram illustrates the electronic state transitions involved in fluorescence.
Caption: A streamlined workflow for the one-step conjugation of this compound to a protein.
Caption: The chemical pathway for covalently linking this compound to a protein's carboxyl groups.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
Sulfo-Cy3 amine safety data sheet information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye. It covers essential safety information, physicochemical properties, and detailed experimental protocols for its application in life sciences research.
Core Safety and Handling Information
The following tables summarize the key safety and handling information for this compound, compiled from various supplier safety data sheets.
Hazard Identification and GHS Classification
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention.[1] |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. Wash clothing before reuse. Clean shoes thoroughly before reuse.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe. If unconscious, place in recovery position and get medical attention immediately. Maintain an open airway. Loosen tight clothing such as a collar, tie, belt or waistband.[1] |
| Ingestion | Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Get medical attention. If necessary, call a poison center or physician. Never give anything by mouth to an unconscious person. If unconscious, place in recovery position and get medical attention immediately. Maintain an open airway. Loosen tight clothing such as a collar, tie, belt or waistband.[1] |
Handling and Storage
| Parameter | Recommendation |
| Handling | Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep away from heat, sparks, open flames and hot surfaces. |
| Storage | Store at -20°C in the dark.[2][3] It can be transported at room temperature for up to 3 weeks.[2][3] For long-term storage, it is recommended to desiccate the product.[2][3] |
| Stock Solution Storage | A stock solution can be stored at -80°C for 6 months or at -20°C for 1 month, protected from light.[4] |
Physicochemical and Spectral Properties
This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a sulfonate group to enhance water solubility and an amine group for conjugation.[4][5]
| Property | Value |
| Molecular Formula | C₃₆H₅₀N₄O₇S₂[1][6] |
| Molecular Weight | 714.94 g/mol [1][7] |
| Appearance | Dark red solid[7][8] |
| Solubility | Well soluble in water, alcohols, DMSO, and DMF[2][6][7][8] |
| Excitation Maximum (λex) | 548 nm[2][7] |
| Emission Maximum (λem) | 563 nm[2][7] |
| Molar Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹[2][7] |
| Fluorescence Quantum Yield (Φ) | 0.1[2][7] |
Experimental Protocols
The amine group of this compound allows for its covalent linkage to molecules containing carboxylic acids, activated esters (like NHS esters), or other electrophilic groups.[5][9] Below is a general protocol for labeling a protein with an activated carboxyl group using this compound.
Protein Labeling with this compound
This protocol outlines the steps for conjugating this compound to a protein that has been activated to present a reactive ester, such as an NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation reagent (e.g., EDC/NHS)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against the reaction buffer before proceeding.
-
-
Activation of Carboxyl Groups on the Protein (if necessary):
-
This step is required if the protein does not already have an amine-reactive group.
-
Dissolve the protein in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add a 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 20-fold molar excess of NHS (N-hydroxysuccinimide).
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess activation reagents by dialysis or using a desalting column, exchanging the buffer to the reaction buffer (pH 8.3-8.5).
-
-
This compound Stock Solution Preparation:
-
Just before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the this compound stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10 to 20-fold molar excess of the dye can be used.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Prepare a Sephadex G-25 column according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute with PBS (pH 7.2-7.4).
-
The first colored band to elute is the labeled protein. The second, slower-moving band is the unconjugated dye.
-
Collect the fractions containing the labeled protein.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~548 nm.
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye) Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (CF280 = A280nm / Amax). For Sulfo-Cy3, this is approximately 0.06.[2]
-
-
Visualizations
Experimental Workflow: Protein Labeling
Caption: Workflow for conjugating this compound to a protein.
Application in Immunofluorescence
This compound can be used to label antibodies for use in immunofluorescence to visualize specific cellular targets.
Caption: General workflow for immunofluorescence using a Sulfo-Cy3 labeled antibody.
References
- 1. Sulfo-Cyanine3.5 | AxisPharm [axispharm.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. lumiprobe.com [lumiprobe.com]
Methodological & Application
Step-by-Step Guide to Sulfo-Cy3 Amine Antibody Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the conjugation of Sulfo-Cy3 NHS ester to antibodies via primary amines. The protocol details the necessary reagents, equipment, and procedures, from antibody preparation to post-conjugation analysis and storage.
Introduction
The conjugation of fluorescent dyes such as Sulfo-Cy3 to antibodies is a critical technique in a wide array of research and diagnostic applications, including flow cytometry, immunohistochemistry, and fluorescent cell imaging.[1] Sulfo-Cy3 is a water-soluble cyanine (B1664457) dye that reacts efficiently with primary amino groups on proteins, such as the ε-amino group of lysine (B10760008) residues, to form stable covalent bonds.[2][3] This protocol focuses on the use of N-hydroxysuccinimide (NHS) ester chemistry, a popular method for labeling antibodies due to its efficiency and the formation of stable amide bonds.[2][4]
Experimental Workflow Overview
The overall workflow for Sulfo-Cy3 amine antibody conjugation involves several key stages: antibody preparation, conjugation reaction, purification of the conjugate, and characterization of the final product.
Caption: Experimental workflow for this compound antibody conjugation.
Materials and Reagents
Reagent Preparation and Storage
| Reagent | Preparation | Storage |
| Antibody | Must be in an amine-free buffer (e.g., PBS). If in Tris or glycine (B1666218) buffer, dialysis against PBS is required.[5] The presence of stabilizing proteins like BSA or gelatin should be avoided.[2] | Store according to the manufacturer's datasheet. Generally, -20°C or -80°C for long-term storage in aliquots.[6] |
| Sulfo-Cy3 NHS Ester | Reconstitute in anhydrous DMSO to a stock concentration of 10 mg/mL or 10 mM immediately before use.[5][7] | Store desiccated and protected from light at < -15°C.[7] Reconstituted DMSO stock can be stored at < -15°C for up to two weeks.[7] |
| Conjugation Buffer | 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-9.0.[5][7][8] | Prepare fresh or store in aliquots at -20°C. Avoid prolonged exposure to air.[8] |
| Purification Resin | Gel filtration media such as Sephadex G-25 or equivalent spin columns.[5][9] | Store according to the manufacturer's instructions. |
| Storage Buffer | PBS, pH 7.2-7.4, with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide).[7] | Store at 4°C. |
Detailed Experimental Protocol
This protocol is optimized for labeling approximately 100 µg of an IgG antibody. Reactions can be scaled up or down, maintaining the same reagent concentrations.
Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.[2][5] Dialysis or a suitable spin column can be used to exchange the buffer to 1X PBS, pH 7.2-7.4.[5]
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in PBS.[5][10][11] Optimal labeling efficiency is achieved with protein concentrations between 2-10 mg/mL.[5]
-
pH Adjustment: For 100 µL of antibody solution, add 10 µL of 1 M sodium bicarbonate buffer (pH 8.5-9.0) to raise the pH of the reaction mixture. The optimal pH for the conjugation reaction is 8.3-9.0.[5][7]
Sulfo-Cy3 NHS Ester Preparation
-
Allow the vial of Sulfo-Cy3 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL or 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5][7] This solution should be prepared immediately before use as the reactive ester is moisture-sensitive.[5]
Conjugation Reaction
-
Molar Ratio Calculation: Determine the optimal molar ratio of dye to antibody. A common starting point is a 10:1 to 15:1 molar ratio of dye to protein.[7] This may require optimization for each specific antibody.
-
Reaction Incubation: While gently vortexing, add the calculated volume of the Sulfo-Cy3 NHS ester stock solution to the antibody solution.[7] Incubate the reaction for 1 hour at room temperature, protected from light.[7] Continuous stirring or rotation is recommended.[7]
Caption: Amine-reactive conjugation reaction scheme.
Purification of the Conjugate
It is crucial to remove unconjugated Sulfo-Cy3 dye from the labeled antibody to prevent background fluorescence.
-
Column Preparation: Prepare a gel filtration spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves resuspending the gel, centrifuging to remove the storage buffer, and equilibrating the column with PBS.[10][12]
-
Sample Application: Apply the entire conjugation reaction mixture to the top of the prepared spin column.[12]
-
Elution: Centrifuge the column to elute the purified antibody-dye conjugate.[12] The larger antibody conjugate will pass through the column, while the smaller, unconjugated dye molecules will be retained in the resin.
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. The optimal DOL for antibodies is typically between 2 and 10.[13][14]
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy3 (~550 nm, Amax).[15][16]
-
DOL Calculation: Use the following formula to calculate the DOL:
Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein
Dye Concentration (M) = Amax / ε_dye
DOL = Dye Concentration / Protein Concentration
Where:
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF: Correction factor (A280 of the free dye / Amax of the free dye). For Sulfo-Cy3, this is approximately 0.08.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[14]
-
ε_dye: Molar extinction coefficient of Sulfo-Cy3 at its Amax (~150,000 M⁻¹cm⁻¹).
-
| Parameter | Value |
| Molar Extinction Coefficient of IgG (ε_protein) | ~210,000 M⁻¹cm⁻¹[14] |
| Molar Extinction Coefficient of Sulfo-Cy3 (ε_dye) | ~150,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) for Sulfo-Cy3 | ~0.08 |
| Optimal DOL for Antibodies | 2 - 10[13][14] |
Storage of Conjugated Antibodies
Proper storage is essential to maintain the functionality of the fluorescently labeled antibody.
-
Short-term storage: Store at 2-8°C for up to one month.[17]
-
Long-term storage: For long-term stability, it is recommended to store the conjugate at 2-8°C.[17] Fluorescently conjugated antibodies should not be frozen.[6][17][18]
-
Protection from Light: Fluorescent conjugates are susceptible to photobleaching and should always be stored in dark vials or wrapped in foil and protected from light.[6][18][19]
-
Additives: For enhanced stability, a carrier protein like BSA (0.1%) and a preservative such as sodium azide (B81097) (0.02%) can be added to the storage buffer.[7] Note that sodium azide is an inhibitor of horseradish peroxidase (HRP) and should be avoided if the conjugate will be used with HRP-based systems.[17]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low DOL | - Low antibody concentration.- Inactive dye.- Presence of primary amines in the buffer. | - Concentrate the antibody to >2 mg/mL.[5]- Use freshly prepared dye solution.- Ensure antibody is in an amine-free buffer. |
| High Background Staining | - Incomplete removal of free dye. | - Repeat the purification step or use a column with a higher capacity. |
| Reduced Antibody Activity | - High DOL leading to steric hindrance or denaturation. | - Optimize the dye-to-antibody molar ratio to achieve a lower DOL. |
| Precipitation of Conjugate | - High degree of labeling can reduce solubility. | - Reduce the dye-to-antibody molar ratio. |
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 3. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. lumiprobe.jinpanbio.com [lumiprobe.jinpanbio.com]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. spectra.arizona.edu [spectra.arizona.edu]
- 17. Antibodies Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. hoclai.wordpress.com [hoclai.wordpress.com]
- 19. Antibody Storage and Antibody Shelf Life [labome.com]
Application Notes and Protocols for Sulfo-Cy3 Amine Labeling of Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. Applications such as Fluorescence In Situ Hybridization (FISH), real-time PCR, and microarray analysis rely on the specific and efficient labeling of nucleic acid probes.[1][2][] Sulfo-Cy3, a water-soluble cyanine (B1664457) dye, is a popular choice for labeling oligonucleotides due to its bright fluorescence in the orange-red spectrum, high quantum yield, and good photostability.[4][5][6] This document provides detailed application notes and protocols for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cy3 amine, utilizing N-hydroxysuccinimide (NHS) ester chemistry.
Sulfo-Cy3 is an analog of the Cy3® dye and is compatible with various fluorescence-measuring instruments.[4] The presence of sulfonate groups increases its hydrophilicity, making it suitable for reactions in aqueous solutions without the need for organic co-solvents, which can be beneficial for maintaining the native conformation of biomolecules.[4][5]
Principle of Labeling
The labeling reaction is based on the covalent conjugation of an amine-modified oligonucleotide with a Sulfo-Cy3 NHS ester. The NHS ester group reacts efficiently with primary aliphatic amines on the oligonucleotide under slightly basic conditions (pH 8.0-9.0) to form a stable amide bond.[7] The reaction is typically carried out in a non-amine-containing buffer, such as sodium bicarbonate or sodium borate, to prevent competition for the reactive dye.
Data Presentation
Sulfo-Cy3 Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~554 nm | [8] |
| Emission Maximum (λem) | ~568 nm | [8] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [9] |
| Solubility | Water, DMSO, DMF | [4] |
| Reactive Group | Primary Amine | [4] |
| Conjugation Chemistry | NHS Ester | [8] |
Effect of pH on NHS Ester Stability
The efficiency of the labeling reaction is critically dependent on the pH of the reaction buffer. While the deprotonated amine is the reactive species, the stability of the NHS ester decreases at higher pH due to hydrolysis. The optimal pH is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 25 | 4-5 hours | [10] |
| 8.0 | 25 | ~60 minutes | [10] |
| 8.6 | 25 | ~10 minutes | [10] |
Comparison of Purification Methods for Labeled Oligonucleotides
| Purification Method | Principle | Typical Yield | Purity | Throughput | Notes |
| Ethanol (B145695) Precipitation | Differential solubility of DNA and small molecules in high salt and ethanol. | High (>90%) | Moderate (may not remove all free dye) | High | Simple, cost-effective, but may require multiple precipitations for high purity.[11] |
| Size-Exclusion Chromatography (e.g., Gel Filtration Columns) | Separation based on molecular size. | Good (80-95%) | Good (efficiently removes free dye) | Moderate | Relatively fast and simple. Good for desalting and buffer exchange. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Moderate (60-80%) | Very High (separates labeled, unlabeled, and free dye) | Low | Provides the highest purity but is more time-consuming and requires specialized equipment.[12] |
| Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) | Separation based on charge. | Moderate (60-80%) | High (good separation of labeled and unlabeled oligos) | Low | Useful for separating oligonucleotides of different lengths and charge. |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (desalted or purified)
-
Sulfo-Cy3 NHS Ester (stored desiccated at -20°C)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5. Prepare fresh.
-
Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5
-
Nuclease-free water
-
Purification system (e.g., HPLC, spin columns, or ethanol and salt for precipitation)
Protocol 1: Labeling of Amine-Modified Oligonucleotides with Sulfo-Cy3 NHS Ester
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM.
-
Dye Preparation: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Labeling Reaction:
-
To the oligonucleotide solution, add a 5-20 fold molar excess of the reactive Sulfo-Cy3 NHS ester solution.
-
Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction, you can add the quenching solution and incubate for 30 minutes at room temperature. This step is generally not necessary if proceeding directly to purification.
Protocol 2: Purification of Labeled Oligonucleotides
Method A: Ethanol Precipitation
-
Add 0.1 volumes of 3 M sodium acetate (B1210297), pH 5.2 to the labeling reaction mixture.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted dye.
-
Wash the pellet with 70% ethanol and centrifuge again for 15 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the labeled oligonucleotide in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Repeat the precipitation if necessary to improve purity.
Method B: Size-Exclusion Spin Column Purification
-
Equilibrate a size-exclusion spin column (e.g., G-25) according to the manufacturer's instructions, typically with nuclease-free water or a desired buffer.
-
Load the labeling reaction mixture onto the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol. The purified, labeled oligonucleotide will be in the eluate, while the smaller, unreacted dye molecules will be retained in the column matrix.
Method C: Reversed-Phase HPLC (RP-HPLC) Purification
-
RP-HPLC provides the highest purity and allows for the separation of labeled oligonucleotides from unlabeled ones and free dye.
-
Use a C18 column and a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (TEAA) buffer.
-
The more hydrophobic, dye-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.
-
Collect the fractions corresponding to the labeled oligonucleotide and dry them using a vacuum centrifuge.
Protocol 3: Quality Control of Labeled Oligonucleotides
Determination of Labeling Efficiency (Degree of Labeling - DOL)
The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorption maximum of Sulfo-Cy3 (~554 nm).
-
Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and ~554 nm (A₅₅₄).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration of Dye (M) = A₅₅₄ / ε_dye (where ε_dye for Sulfo-Cy3 is ~150,000 M⁻¹cm⁻¹)
-
-
Calculate the concentration of the oligonucleotide. The absorbance at 260 nm is a contribution from both the oligonucleotide and the dye. A correction factor is needed.
-
Correction Factor (CF₂₆₀) = A₂₆₀ of pure dye / A_max of pure dye
-
Corrected A₂₆₀ = A₂₆₀ - (A₅₅₄ x CF₂₆₀)
-
Concentration of Oligo (M) = Corrected A₂₆₀ / ε_oligo (ε_oligo can be calculated based on the oligonucleotide sequence)
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration of Dye / Concentration of Oligo
-
Mass Spectrometry
Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the covalent attachment of the dye to the oligonucleotide by observing the expected mass shift.
Visualizations
References
- 1. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) Improves Signal Intensity and Increases rRNA Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 6. Oligonucleotide labeling_TargetMol [targetmol.com]
- 7. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Comparison of different methods for the isolation and purification of total community DNA from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stratech.co.uk [stratech.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Sulfo-Cy3 Amine in Flow Cytometry
Introduction
Sulfo-Cy3 amine is a water-soluble, orange-fluorescent dye widely used for labeling proteins, nucleic acids, and other biomolecules in various biological applications, including flow cytometry.[1][2] Its sulfonate groups enhance hydrophilicity, making it ideal for use in aqueous environments and reducing the likelihood of aggregation.[1][2][3] In flow cytometry, amine-reactive derivatives of Sulfo-Cy3 are particularly valuable for covalently labeling cellular proteins, a property that is expertly leveraged for robust live/dead cell discrimination.[4][5]
Principle of Amine-Reactive Dyes for Live/Dead Discrimination
The most common application of Sulfo-Cy3 and similar amine-reactive dyes in flow cytometry is to distinguish viable cells from non-viable cells. This method offers a significant advantage over DNA-binding dyes like Propidium Iodide (PI) or 7-AAD because the covalent labeling is retained even after cells are fixed and permeabilized for intracellular staining.[4][5][6]
The principle is based on the integrity of the cell membrane:
-
Live Cells : Viable cells have intact plasma membranes that are impermeable to the dye. The dye can only react with the limited number of primary amines on the cell surface, resulting in dim fluorescence.[6][7]
-
Dead Cells : Non-viable cells have compromised membranes, allowing the dye to enter the cytoplasm. The dye then reacts with the abundant intracellular proteins, resulting in a significantly brighter fluorescent signal.[4][6][7]
This clear distinction in fluorescence intensity allows for the easy exclusion of dead cells from analysis, which is critical as dead cells can non-specifically bind antibodies and lead to false-positive results.[5]
Key Applications in Flow Cytometry
-
Fixable Viability Staining : this compound-reactive dyes are a powerful tool for excluding dead cells, especially in multicolor experiments that require fixation and permeabilization for intracellular cytokine or transcription factor analysis.[5][7]
-
Immunophenotyping : By conjugating Sulfo-Cy3 to primary or secondary antibodies, researchers can detect specific cell surface or intracellular markers. Its bright and photostable fluorescence makes it suitable for identifying both abundant and rare cell populations.[1][8]
-
Total Cellular Protein Staining : The dye's reactivity with amines on proteins can be used to quantify total cellular protein, providing a parameter to assess cell size and metabolic state.[9]
Data Presentation
Table 1: Physicochemical and Spectral Properties of Sulfo-Cy3
| Property | Value | Reference |
| Excitation Maximum | ~548 - 555 nm | [10][11][12][13] |
| Emission Maximum | ~563 - 572 nm | [10][11][12][13] |
| Extinction Coefficient | ~162,000 M⁻¹cm⁻¹ | [10][12] |
| Fluorescence Quantum Yield | ~0.1 | [10][12] |
| Molecular Weight | ~715 Da | [12][13] |
| Solubility | Water, DMSO, DMF | [11][12][13] |
| Reactivity | Reacts with electrophiles (e.g., activated esters, carboxylic acids) | [2][11][13] |
Table 2: Recommended Laser and Filter Configuration for Flow Cytometry
| Laser Line | Standard Filter Set |
| Yellow-Green (561 nm) | 585/42 BP (e.g., PE, PE-Dazzle594) |
| Blue (488 nm) | 610/20 BP (e.g., PE-CF594, PI) |
Note: Optimal laser and filter combinations may vary by instrument. Compatibility with other fluorochromes in a multicolor panel should always be checked.
Experimental Protocols
Protocol 1: Live/Dead Cell Discrimination Using Amine-Reactive Sulfo-Cy3
This protocol describes the general procedure for staining a cell suspension with an amine-reactive Sulfo-Cy3 dye to differentiate live and dead cells.
Materials:
-
Amine-Reactive Sulfo-Cy3 dye (e.g., Sulfo-Cy3 NHS Ester)
-
Anhydrous DMSO
-
Single-cell suspension (1 x 10⁶ cells/mL)
-
Protein-free 1X PBS
-
FACS Buffer (e.g., PBS + 1% BSA + 0.1% Sodium Azide)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS) (Optional)
-
1.5 mL Microcentrifuge tubes
Procedure:
-
Prepare Dye Stock Solution: Briefly centrifuge the vial of lyophilized Sulfo-Cy3 dye to collect the powder at the bottom. Reconstitute the dye in high-quality, anhydrous DMSO to create a 1 mg/mL stock solution. Mix well by vortexing.
-
Cell Preparation: Prepare a single-cell suspension from your tissue or culture.[14] Wash the cells once with 1 mL of protein-free 1X PBS and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend Cells: Discard the supernatant and resuspend the cell pellet in 1 mL of protein-free 1X PBS. Ensure the cells are well-suspended and free of clumps.
-
Staining: Add 1 µL of the Sulfo-Cy3 stock solution to the 1 mL cell suspension (for a final concentration of 1 µg/mL; this may require optimization). Vortex the tube immediately to ensure even distribution of the dye.
-
Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.
-
Wash: Quench the reaction and wash the cells by adding 1 mL of FACS Buffer. Centrifuge at 300-400 x g for 5 minutes.
-
Resuspend for Analysis: Discard the supernatant and resuspend the cells in 0.5 mL of FACS Buffer. The cells are now ready for further antibody staining or analysis on a flow cytometer.
-
(Optional) Fixation: If subsequent intracellular staining is required, resuspend the cells in Fixation Buffer after the wash step and incubate according to your established protocol. The covalent bond between the dye and cellular proteins ensures the signal is retained.[4][6]
Protocol 2: Conjugation of an Antibody with Sulfo-Cy3 NHS Ester
This protocol provides a method for labeling an antibody with an amine-reactive Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.[8][15]
Materials:
-
Antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
Sulfo-Cy3 NHS Ester
-
Anhydrous DMSO
-
Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0)
Procedure:
-
Prepare Antibody: The antibody must be in an amine-free buffer (e.g., PBS). If buffers like Tris or glycine (B1666218) are present, the antibody must be dialyzed into PBS. The concentration should be at least 1 mg/mL.[16]
-
Prepare Dye: Reconstitute the Sulfo-Cy3 NHS ester in DMSO to 10 mg/mL immediately before use.[18]
-
Adjust pH: Add 1/10th volume of Reaction Buffer to the antibody solution to raise the pH to ~8.5. This is optimal for the reaction between the NHS ester and primary amines.
-
Calculate Dye Amount: Determine the amount of dye to add. A molar ratio of 10:1 (dye:antibody) is a common starting point.[18]
-
Example: For 100 µg of a 150 kDa IgG antibody:
-
Moles of Ab = (100 x 10⁻⁶ g) / (150,000 g/mol ) = 0.67 nmol
-
Moles of Dye needed = 0.67 nmol * 10 = 6.7 nmol
-
Volume of Dye = (6.7 nmol * 752 g/mol ) / 10 mg/mL = ~0.5 µL of 10 mg/mL Sulfo-Cy3 NHS ester.
-
-
-
Labeling Reaction: Add the calculated amount of dye to the antibody solution while gently vortexing. Incubate for 1 hour at room temperature, protected from light.
-
Purify Conjugate: Separate the labeled antibody from the unconjugated dye using a desalting spin column.
-
Store Conjugate: Store the labeled antibody at 4°C, protected from light. Add a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., sodium azide) for long-term stability.[17][18]
Visualizations
Caption: Experimental workflow for live/dead cell staining using Sulfo-Cy3.
Caption: Principle of amine-reactive dye for cell viability analysis.
Caption: Workflow for conjugating an antibody with Sulfo-Cy3 NHS ester.
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Identify Living, dead, and apoptotic cells with flow cytometry [expertcytometry.com]
- 8. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 9. Flow cytometric applications of Sulforhodamine 101 as a fluorescent stain for total cellular protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]
- 13. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]
- 14. Flow Cytometry Protocol [protocols.io]
- 15. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 16. interchim.fr [interchim.fr]
- 17. Lumiprobe代理 1321-10rxn sulfo-Cyanine3 antibody labeling kit, 10 | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]
- 18. docs.aatbio.com [docs.aatbio.com]
Sulfo-Cy3 Amine for Immunofluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sulfo-Cy3 amine, a bright and water-soluble fluorescent dye, in immunofluorescence (IF) applications. This document details the chemical properties of this compound, protocols for its conjugation to antibodies, and procedures for its use in immunofluorescence staining.
Introduction to this compound
This compound is a derivative of the cyanine (B1664457) dye Cy3, featuring a sulfonated group that imparts excellent water solubility, making it ideal for labeling biological molecules in aqueous environments.[1][2][3] Its primary amine group allows for covalent conjugation to molecules containing accessible carboxyl groups, such as antibodies, through a stable amide bond.[4][5] This fluorophore is characterized by its bright orange-red fluorescence, high extinction coefficient, good quantum yield, and notable photostability, making it a robust tool for various fluorescence-based assays, including immunofluorescence microscopy and flow cytometry.[1][2][6]
Key Properties and Spectral Characteristics
The performance of a fluorophore is defined by its spectral properties, brightness, and stability. Sulfo-Cy3 is a well-characterized dye suitable for a wide range of fluorescence microscopy applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~554-555 nm | [2][7] |
| Emission Maximum (λem) | ~568-570 nm | [2][7] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | >0.15 | [2] |
| Recommended Laser Line | 532 nm or 555 nm | |
| Recommended Filter Set | TRITC (tetramethylrhodamine) |
Comparison with Other Fluorophores
When selecting a fluorophore, it is crucial to consider its performance relative to other available dyes. Alexa Fluor 555 is a commonly used alternative to Cy3 dyes.
| Feature | Sulfo-Cy3 | Alexa Fluor 555 | Reference |
| Brightness | Good | Excellent | [2] |
| Photostability | Moderate | High | [2][7][8][9] |
| Self-Quenching | More prone to self-quenching at high degrees of labeling. | Less self-quenching at high degrees of labeling. | [7] |
While Alexa Fluor 555 demonstrates superior photostability and brightness, Sulfo-Cy3 remains a reliable and widely used fluorophore that provides excellent results in many immunofluorescence applications.[2][7][8][9] After 95 seconds of continuous illumination, Cy3 retains about 75% of its initial fluorescence, while Alexa Fluor 555 retains almost 90%.[8]
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody using EDC/Sulfo-NHS Chemistry
This protocol describes the covalent conjugation of this compound to the carboxyl groups of an antibody using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[4][5] This method forms a stable amide bond between the dye and the antibody.
Materials:
-
Antibody (to be labeled) in an amine-free buffer (e.g., MES or PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
Step 1: Antibody Preparation
-
Dissolve the antibody in Activation Buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) or carboxyl groups.
Step 2: Activation of Antibody Carboxyl Groups
-
Warm EDC and Sulfo-NHS to room temperature before use.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the antibody is a good starting point.[10]
-
Add the EDC and Sulfo-NHS solutions to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Add a 10 to 20-fold molar excess of this compound to the activated antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
Step 4: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the Sulfo-Cy3 labeled antibody from excess dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).
Step 5: Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555).
-
Calculate the concentration of the antibody and the dye using their respective extinction coefficients.
-
The DOL is the molar ratio of the dye to the antibody. An optimal DOL is typically between 2 and 7.
Protocol 2: Direct Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a directly conjugated Sulfo-Cy3 primary antibody for immunofluorescence staining of cultured cells.
Materials:
-
Cultured cells on coverslips or in imaging plates
-
Sulfo-Cy3 labeled primary antibody
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Preparation: Grow cells to the desired confluency on a suitable imaging surface.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with Fixation Solution for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the Sulfo-Cy3 labeled primary antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with a nuclear counterstain like DAPI in PBS for 5-10 minutes.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy3 (e.g., a TRITC filter set).
Application Example: Visualizing the Cytoskeleton and EGFR Signaling Pathway
Immunofluorescence is a powerful technique to visualize the subcellular localization of proteins and investigate signaling pathways.
Visualizing the Cytoskeleton
The cytoskeleton, composed of actin filaments, microtubules, and intermediate filaments, plays a crucial role in cell structure, motility, and division.[11][12][13] A Sulfo-Cy3 labeled antibody against a cytoskeletal protein, such as α-tubulin or vimentin, can be used to visualize the intricate network of these filaments within the cell. The direct immunofluorescence protocol described above can be employed for this purpose, providing high-contrast images of the cytoskeletal architecture.[14][15]
Investigating the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is critical in regulating cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.[1][3] Immunofluorescence can be used to study the activation and trafficking of EGFR upon ligand binding.
Experimental Workflow for EGFR Internalization Assay:
-
Cell Culture: Plate cells known to express EGFR (e.g., A431 cells).
-
Starvation: Serum-starve the cells for several hours to reduce basal EGFR activation.
-
Stimulation: Treat the cells with Epidermal Growth Factor (EGF) for various time points (e.g., 0, 5, 15, 30 minutes) to induce EGFR internalization.
-
Staining: Fix, permeabilize, and block the cells as described in Protocol 2.
-
Antibody Incubation: Incubate the cells with a Sulfo-Cy3 labeled anti-EGFR antibody.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. In unstimulated cells, EGFR will be localized primarily at the plasma membrane. Upon EGF stimulation, EGFR will be observed in endocytic vesicles within the cytoplasm.[16][17]
Visualizations
Caption: Workflow for conjugating this compound to an antibody.
Caption: Direct immunofluorescence experimental workflow.
Caption: Simplified EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. biotium.com [biotium.com]
- 6. MAPK Pathway Activation Patterns in the Synovium Reveal ERK1/2 and EGFR as Key Players in Osteoarthritis [mdpi.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. covachem.com [covachem.com]
- 11. scbt.com [scbt.com]
- 12. Cytoskeleton Structure | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Immunofluorescence detection of the cytoskeleton and extracellular matrix in tissue and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Sulfo-Cy3 Amine: Application Notes and Protocols for Super-Resolution Microscopy (dSTORM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cy3 amine, a water-soluble cyanine (B1664457) dye, in super-resolution microscopy, particularly in direct Stochastic Optical Reconstruction Microscopy (dSTORM).
This compound is a derivative of the well-characterized Cy3 dye, featuring a sulfonate group that enhances its water solubility and an amine group for covalent conjugation to biomolecules.[1][2] Its fluorescent properties make it a valuable tool for high-resolution imaging applications. While traditionally PALM (Photoactivated Localization Microscopy) utilizes photoactivatable fluorescent proteins, dSTORM employs synthetic fluorophores like Cy3 that can be induced to blink, or photoswitch, between a fluorescent "on" state and a dark "off" state. This allows for the temporal separation of individual molecular emissions, enabling their precise localization and the reconstruction of a super-resolution image.
Physicochemical and Spectroscopic Properties
The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical characteristics. This compound offers a bright and photostable signal suitable for dSTORM imaging.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [3] |
| Emission Maximum (λem) | ~570 nm | [3] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [3] |
| Solubility | Water, DMSO, DMF | [3] |
| Reactive Group | Primary Amine | [1] |
Comparative Performance in dSTORM
While Sulfo-Cy3 is a robust fluorophore, its performance can be compared with other dyes in the same spectral range. The choice of dye often depends on the specific experimental requirements, such as desired brightness and photostability.
| Fluorophore | Key Advantages for dSTORM | Considerations | Reference |
| Cy3B | Considered one of the best dyes for dSTORM in the red range. | ||
| Alexa Fluor 555 | Emits a high number of photons per switching cycle; exceptional dSTORM dye. | Often recommended as a better alternative to DyLight 550 and Alexa Fluor 568. | [4] |
| Sulfo-Cy3 | Good water solubility, readily available with various reactive groups. | May have lower photostability compared to some Alexa Fluor dyes. | [5][6] |
| Alexa Fluor 568 | Considered a good dye for dSTORM microscopy. | Alexa Fluor 555 is often recommended as a better alternative. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Antibodies
This protocol describes the conjugation of this compound to primary or secondary antibodies via its amine group, which reacts with carboxylic acid groups on the antibody, often activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound
-
Antibody (or other protein) to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Antibody Preparation: Dissolve the antibody in the appropriate buffer at a concentration of 1-2 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Activate Carboxylic Acids on the Antibody:
-
Add a 100-fold molar excess of EDC and a 200-fold molar excess of NHS to the antibody solution in Activation Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately after activation, add the this compound stock solution to the activated antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 10-15 minutes.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 555 nm (for Sulfo-Cy3). A DOL of 1-3 is often optimal for super-resolution imaging.
Diagram: Antibody Conjugation Workflow
Caption: A streamlined workflow for labeling antibodies with this compound.
Protocol 2: Direct STORM (dSTORM) Imaging
This protocol provides a general framework for performing dSTORM imaging on fixed cells labeled with this compound conjugates.
Materials:
-
Cells labeled with this compound-conjugated antibodies on high-quality coverslips.
-
dSTORM Imaging Buffer (see table below for recipes).
-
A super-resolution microscope equipped for STORM with appropriate laser lines (e.g., 561 nm for excitation) and a sensitive camera (e.g., EMCCD or sCMOS).
dSTORM Imaging Buffer Recipes:
| Buffer Component | Function | Typical Concentration |
| Reducing Agent | Induces and maintains the dark state | 10-100 mM β-mercaptoethanol (BME) or 10-100 mM Cysteamine (MEA) |
| Oxygen Scavenging System | Reduces photobleaching | Glucose Oxidase (GLOX): Glucose (10% w/v), Glucose Oxidase (~0.5 mg/mL), Catalase (~40 µg/mL) |
| Triplet State Quencher (Optional) | Improves blinking properties | 1-2 mM 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| Buffer Base | Maintains pH | 50 mM Tris-HCl, 10 mM NaCl, pH 8.0 |
Procedure:
-
Sample Preparation:
-
Grow and fix cells on coverslips as per standard immunofluorescence protocols.
-
Incubate with primary and this compound-conjugated secondary antibodies.
-
Wash thoroughly to remove unbound antibodies.
-
Mount the coverslip on a microscope slide with a small volume of freshly prepared dSTORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen re-entry.
-
-
Microscope Setup:
-
Turn on the microscope, lasers, and camera, allowing them to stabilize.
-
Locate the region of interest (ROI) using low-power laser illumination to minimize photobleaching.
-
-
dSTORM Acquisition:
-
Increase the 561 nm laser power to a high intensity (typically 1-10 kW/cm²) to drive most of the Sulfo-Cy3 molecules into the dark state.
-
Begin acquiring a time-series of images (typically 10,000-50,000 frames) with a short exposure time (e.g., 10-50 ms).
-
Individual Sulfo-Cy3 molecules will spontaneously return to the fluorescent state, appear as diffraction-limited spots, and then be driven back to the dark state.
-
Optionally, a low-power 405 nm laser can be used to facilitate the recovery of fluorophores from the dark state.
-
-
Data Analysis:
-
Process the acquired image stack using localization software (e.g., ThunderSTORM, rapidSTORM) to identify and fit the point-spread function (PSF) of each individual blinking event.
-
Reconstruct the final super-resolution image from the localized coordinates.
-
Apply drift correction algorithms to compensate for sample drift during acquisition.
-
Diagram: dSTORM Imaging Principle
Caption: The cyclical process of photoswitching in dSTORM imaging.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak blinking | Incorrect imaging buffer composition. | Prepare fresh imaging buffer. Optimize the concentration of the reducing agent. Ensure the pH is optimal (~8.0). |
| Low laser power. | Increase the excitation laser power. | |
| High background fluorescence | Incomplete removal of unbound antibodies. | Increase the number and duration of wash steps after antibody incubation. |
| Autofluorescence from the sample or medium. | Use a mounting medium with an anti-fading agent. Use spectrally appropriate filters. | |
| Rapid photobleaching | Oxygen contamination in the imaging buffer. | Ensure the coverslip is properly sealed. Use a freshly prepared and effective oxygen scavenging system. |
| Low localization density | Insufficient labeling of the target structure. | Optimize the antibody concentration and incubation time. Check the degree of labeling of the antibody conjugate. |
| Inefficient photoswitching. | Adjust the imaging buffer composition or laser powers. |
By following these guidelines and protocols, researchers can effectively utilize this compound for high-quality super-resolution imaging, enabling the visualization of cellular structures and molecular interactions at the nanoscale.
References
- 1. Photoactivated Localization Microscopy (PALM) of Adhesion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Sulfo-Cy3 Amine in Förster Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances between two molecules in the range of 1-10 nanometers. This process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler" for studying molecular interactions, conformational changes, and enzymatic activities.
Sulfo-Cy3 amine is a water-soluble, bright, and photostable fluorescent dye that serves as an excellent donor in FRET experiments.[1][2] Its amine-reactive group allows for straightforward conjugation to a variety of biomolecules, including proteins and nucleic acids, that possess available carboxyl groups (often activated as NHS esters).[1][3] The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.[]
These application notes provide detailed protocols for utilizing this compound as a FRET donor, along with key photophysical data and examples of its application in studying signaling pathways and experimental workflows.
Photophysical Properties and FRET Pair Data
The selection of an appropriate FRET pair is critical for the success of any FRET experiment. Sulfo-Cy3 is spectrally well-separated from common acceptor dyes like Cy5, minimizing spectral bleed-through. Key properties of this compound and its performance in a common FRET pair are summarized below.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~554 nm | [2] |
| Emission Maximum (λem) | ~568 nm | [2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.16 | [6] |
| Solubility | High in aqueous solutions | [] |
| Reactive Group | Primary Amine | [3] |
Table 2: Förster Distances (R₀) for Common Sulfo-Cy3 FRET Pairs
| Donor | Acceptor | Förster Distance (R₀) | Reference |
| Sulfo-Cy3 | Sulfo-Cy5 | 5.4 nm | [6] |
| Note: The Förster distance is the distance at which FRET efficiency is 50%. This value can be influenced by the local environment and the orientation of the fluorophores. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the conjugation of this compound to a protein via available carboxyl groups activated with EDC and Sulfo-NHS.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
-
Activation of Carboxyl Groups:
-
Add a 100-fold molar excess of EDC and a 250-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions, identified by their color and absorbance at 280 nm.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 554 nm (for Sulfo-Cy3).
-
Calculate the DOL using the following formula: DOL = (A₅₅₄ × ε_protein) / [(A₂₈₀ - (A₅₅₄ × CF₂₈₀)) × ε_dye] Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3).
-
Protocol 2: Labeling of Amine-Modified Nucleic Acids with Sulfo-Cy3 NHS Ester
This protocol describes the labeling of a nucleic acid that has been synthesized with a primary amine modification. In this case, the commercially available NHS ester of Sulfo-Cy3 is used.
Materials:
-
Amine-modified oligonucleotide
-
Sulfo-Cy3 NHS Ester
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Anhydrous DMSO
-
Purification method (e.g., ethanol (B145695) precipitation, HPLC)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a final concentration of 1-5 mM.
-
-
Dye Preparation:
-
Dissolve Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved Sulfo-Cy3 NHS ester to the oligonucleotide solution.
-
Vortex briefly and incubate for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide from the unreacted dye using a standard method such as ethanol precipitation or reverse-phase HPLC.
-
-
Quantification:
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer.
-
Measure the absorbance at 260 nm (for nucleic acid) and 554 nm (for Sulfo-Cy3) to determine the concentration and labeling efficiency.
-
Applications and Visualizations
General Experimental Workflow for FRET Measurement
The following diagram illustrates a typical workflow for a FRET experiment designed to detect a molecular interaction.
Caption: General workflow for a FRET experiment.
Signaling Pathway: FRET-Based Biosensor for Kinase Activity
FRET biosensors can be designed to monitor the activity of specific enzymes, such as kinases, in real-time within living cells.[7] The following diagram illustrates the mechanism of a generic FRET-based kinase activity biosensor.
Caption: Mechanism of a FRET-based kinase biosensor.
In this example, a substrate peptide and a phospho-binding domain are connected by a flexible linker and labeled with a FRET pair (e.g., Sulfo-Cy3 and an appropriate acceptor). In the absence of kinase activity, the biosensor is in an extended conformation, resulting in low FRET. Upon phosphorylation by the kinase, the phospho-binding domain interacts with the phosphorylated substrate, forcing the FRET pair into close proximity and leading to a high FRET signal.
Conclusion
This compound is a versatile and robust fluorescent probe for FRET-based investigations of molecular interactions and dynamics. Its favorable photophysical properties, water solubility, and straightforward conjugation chemistry make it an ideal choice for a wide range of applications in cell biology, biochemistry, and drug discovery. The protocols and examples provided in these application notes serve as a comprehensive guide for researchers to successfully employ this compound in their FRET experiments.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence resonance energy transfer (FRET)-based biosensors: visualizing cellular dynamics and bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfo-Cy3 Amine Labeling of Peptides in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sulfo-Cy3 amine-reactive dyes for the fluorescent labeling of peptides. Detailed protocols for peptide conjugation, purification of the labeled product, and subsequent application in common binding assays are outlined to facilitate research in drug discovery and molecular interaction studies.
Introduction
Fluorescently labeled peptides are indispensable tools for investigating molecular interactions, cellular uptake, and enzyme activity.[1] Sulfo-Cy3, a bright and water-soluble cyanine (B1664457) dye, is an excellent choice for labeling peptides due to its high fluorescence quantum yield and photostability.[2][3][4] The amine-reactive N-hydroxysuccinimide (NHS) ester of Sulfo-Cy3 readily reacts with primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, to form stable amide bonds.[5][6][7] This covalent labeling strategy is robust and widely applicable for preparing peptides for various fluorescence-based assays, including Fluorescence Polarization (FP) and Microscale Thermophoresis (MST).[1][8][9] The sulfonate groups on the Cy3 dye enhance its water solubility, which is advantageous for labeling peptides in aqueous buffers and minimizing aggregation.[5][10][11]
Key Applications
-
Receptor-Ligand Binding Assays: Quantify the affinity of a peptide for its target receptor.[2][12]
-
Enzyme Kinetics: Monitor peptide cleavage or modification by an enzyme in real-time.
-
High-Throughput Screening (HTS): Screen large compound libraries for inhibitors of peptide-protein interactions.[12]
-
Cellular Imaging: Visualize the localization and trafficking of peptides within living cells.[1][]
Experimental Protocols
I. Peptide Labeling with Sulfo-Cy3 NHS Ester
This protocol describes the covalent attachment of Sulfo-Cy3 NHS ester to a peptide containing primary amines.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
Sulfo-Cy3 NHS ester
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4)[14]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[15]
-
Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)[][16]
Procedure:
-
Peptide Preparation: Dissolve the peptide in the amine-free buffer at a concentration of 2-10 mg/mL.[14] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible with the labeling reaction and must be avoided.[14]
-
Dye Preparation: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[14]
-
Labeling Reaction:
-
Add the dissolved Sulfo-Cy3 NHS ester to the peptide solution. A molar ratio of 5-10 fold excess of dye to peptide is a good starting point. The optimal ratio may need to be determined empirically.
-
Vortex the reaction mixture gently and incubate for 1 hour at room temperature, protected from light.[14]
-
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench the unreacted NHS ester.
Workflow for Peptide Labeling with Sulfo-Cy3 NHS Ester
Caption: Workflow of Sulfo-Cy3 peptide labeling.
II. Purification of the Labeled Peptide
Purification is crucial to remove unreacted dye and unlabeled peptide.[]
A. Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It is suitable for removing free dye from the larger labeled peptide.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the labeled peptide with the storage buffer. The labeled peptide will elute first, followed by the smaller, unreacted dye.
-
Collect fractions and identify those containing the labeled peptide by measuring absorbance at 280 nm (for the peptide) and ~550 nm (for Cy3).
B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides higher resolution and can separate labeled peptide from unlabeled peptide in addition to free dye.
-
Use a C18 column and a gradient of two mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).
-
Inject the reaction mixture onto the column.
-
Elute with a gradient of increasing organic solvent (acetonitrile). The more hydrophobic, labeled peptide will elute later than the unlabeled peptide.
-
Monitor the elution profile at both 220 nm (peptide backbone) and 550 nm (Cy3).
-
Collect the peak corresponding to the labeled peptide and lyophilize.
III. Characterization and Quantification
A. Mass Spectrometry: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the Sulfo-Cy3 dye.
B. Spectrophotometric Quantification: Determine the concentration of the peptide and the degree of labeling (DOL).
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A280) and 555 nm (A555), the excitation maximum for Cy3.[10]
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm:
-
Peptide Concentration (M) = [A280 – (A555 × CF)] / ε_peptide
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3).
-
ε_peptide is the molar extinction coefficient of the peptide at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A555 / ε_dye
-
ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹.[15]
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration / Peptide Concentration
-
IV. Storage of Labeled Peptides
Store the lyophilized labeled peptide at -20°C or -80°C, protected from light.[17][18][19] For solutions, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[14][19] Peptide solutions are generally stable for shorter periods at 4°C.[19]
Binding Assays Using Sulfo-Cy3 Labeled Peptides
I. Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the apparent size of a fluorescent molecule.[1] When a small, fluorescently labeled peptide binds to a larger protein, the rotation of the complex slows down, leading to an increase in the polarization of the emitted light.
Principle of Fluorescence Polarization Assay
Caption: Principle of Fluorescence Polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the Sulfo-Cy3 labeled peptide at a known concentration in the assay buffer. The final concentration in the assay should be well below the expected dissociation constant (Kd).
-
Prepare a serial dilution of the unlabeled binding partner (protein) in the assay buffer.
-
-
Assay Setup:
-
In a microplate (e.g., black, 96-well or 384-well), add a fixed concentration of the Sulfo-Cy3 labeled peptide to each well.[20]
-
Add the serially diluted protein to the wells. Include control wells with only the labeled peptide (for minimum polarization) and, if possible, a saturating concentration of the protein (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 30-60 minutes).
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation (~550 nm) and emission (~570 nm) filters and polarizers.[20]
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. Fit the data to a suitable binding isotherm (e.g., a sigmoidal dose-response curve) to determine the Kd.
II. Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[8] This movement is sensitive to changes in size, charge, and hydration shell of the molecule.[21] Binding of a ligand to a fluorescently labeled target molecule alters its thermophoretic properties, which can be used to quantify the interaction.[8][21]
Principle of Microscale Thermophoresis
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. lubio.ch [lubio.ch]
- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 4. px-12.com [px-12.com]
- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 6. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. lifetein.com [lifetein.com]
- 8. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 9. Microscale thermophoresis and fluorescence polarization assays of calcineurin-peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 11. apexbt.com [apexbt.com]
- 12. Miniaturization of fluorescence polarization receptor-binding assays using CyDye-labeled ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 16. researchgate.net [researchgate.net]
- 17. Cy3-labeled Peptide - CD Bioparticles [cd-bioparticles.net]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 20. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sulfo-Cy3 Amine for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates. The success of HTS campaigns relies on robust, sensitive, and reproducible assay technologies. Fluorescence-based assays have emerged as a powerful tool in HTS due to their high sensitivity, homogenous formats, and adaptability to automation.[1][2] Sulfo-Cy3 amine is a bright, water-soluble fluorescent dye that is well-suited for developing HTS assays.[3] Its primary amine group allows for straightforward conjugation to a wide range of biomolecules, including proteins, peptides, and amine-modified nucleic acids, through reactions with carboxylic acids or activated esters.[4] The presence of a sulfonate group enhances its water solubility, making it ideal for use in aqueous buffer systems commonly employed in biological assays.[3][5][6] This application note provides detailed protocols and performance data for the use of this compound in two common HTS assay formats: Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).
Properties of this compound
This compound is a derivative of the cyanine (B1664457) dye Cy3, possessing spectral properties in the orange-red region of the visible spectrum. Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~554 nm | [3] |
| Emission Maximum | ~568 nm | [3] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.31 | |
| Solubility | High in aqueous solutions | [3] |
| Reactivity | Primary amine | [4] |
High-Throughput Screening Assays Utilizing this compound
This compound can be readily incorporated into various HTS assay formats to study a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases.
Fluorescence Polarization (FP) Assays
FP assays are homogenous assays that measure the change in the polarization of fluorescent light emitted by a labeled molecule.[2] When a small, fluorescently labeled molecule (the tracer) is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger molecule (e.g., a protein), its tumbling is restricted, leading to an increase in polarization. This principle can be used in competitive binding assays to screen for inhibitors that displace the fluorescent tracer from the target protein.
This protocol describes a competitive FP assay to screen for inhibitors of a target kinase. A Sulfo-Cy3 labeled peptide substrate that binds to the kinase is used as the tracer.
Experimental Protocol: Kinase Inhibition FP Assay
Materials:
-
Target Kinase
-
Sulfo-Cy3 labeled peptide substrate (tracer)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Tracer and Kinase Preparation:
-
Dilute the Sulfo-Cy3 labeled peptide substrate to a 2X working concentration (e.g., 20 nM) in Assay Buffer.
-
Dilute the target kinase to a 2X working concentration (e.g., 10 nM) in Assay Buffer. The optimal concentration should be determined empirically by titration to achieve a significant FP window.
-
-
Compound Plating:
-
Dispense 5 µL of test compound (or DMSO for controls) into the wells of the 384-well plate.
-
-
Kinase Addition:
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Tracer Addition:
-
Add 10 µL of the 2X Sulfo-Cy3 labeled peptide substrate solution to all wells.
-
Mix gently by orbital shaking.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for Cy3 (Excitation: ~530 nm, Emission: ~590 nm).
-
Data Analysis:
The inhibitory activity of the test compounds is determined by the decrease in fluorescence polarization. The IC50 value, the concentration of inhibitor required to displace 50% of the tracer, can be calculated by fitting the data to a four-parameter logistic equation. The quality of the assay can be assessed by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1][7]
Workflow for a Fluorescence Polarization (FP) Inhibition Assay
Caption: Workflow of a competitive fluorescence polarization assay for inhibitor screening.
Förster Resonance Energy Transfer (FRET) Assays
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excited state energy of the donor is non-radiatively transferred to the acceptor.[8] This energy transfer only occurs when the donor and acceptor are in close proximity (typically 1-10 nm). HTS assays can be designed where a biological interaction brings a donor and acceptor pair together, resulting in a FRET signal. Conversely, disruption of this interaction by an inhibitor leads to a loss of FRET. Sulfo-Cy3 can serve as an excellent acceptor for donor fluorophores like fluorescein (B123965) or coumarin.
This protocol describes a FRET-based assay to screen for inhibitors of a specific protease. The substrate is a peptide containing the protease recognition sequence, flanked by a donor fluorophore (e.g., fluorescein) and an acceptor (this compound conjugated to a lysine (B10760008) residue). In the intact peptide, FRET is high. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in FRET.
Experimental Protocol: Protease Cleavage FRET Assay
Materials:
-
Target Protease
-
FRET peptide substrate (e.g., Fluorescein-peptide-Lys(Sulfo-Cy3)-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Substrate Preparation:
-
Dilute the FRET peptide substrate to a 2X working concentration (e.g., 2 µM) in Assay Buffer.
-
-
Compound and Protease Plating:
-
Dispense 5 µL of test compound (or DMSO for controls) into the wells of the 384-well plate.
-
Add 5 µL of a 4X working concentration of the target protease (e.g., 40 nM) in Assay Buffer to all wells except the "no enzyme" controls. Add 5 µL of Assay Buffer to the "no enzyme" wells.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 10 µL of the 2X FRET peptide substrate solution to all wells to start the reaction.
-
Mix gently by orbital shaking.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence of both the donor (Excitation: ~485 nm, Emission: ~520 nm) and the acceptor (Excitation: ~485 nm, Emission: ~590 nm for FRET signal).
-
Data Analysis:
The FRET ratio is calculated as (Acceptor Emission) / (Donor Emission). Protease activity leads to a decrease in the FRET ratio. The percent inhibition is calculated relative to the high (no enzyme) and low (DMSO) controls. IC50 values for inhibitors can be determined by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathway for a FRET-based Protease Assay
Caption: Principle of a FRET-based protease assay for inhibitor screening.
Quantitative Data Summary
The following table summarizes typical performance data for HTS assays utilizing fluorescently labeled probes. While specific values will vary depending on the target and assay conditions, these ranges provide an expectation of the robustness of assays developed with this compound.
| Assay Type | Target Class | Fluorescent Probe | Parameter | Typical Value | Reference |
| Fluorescence Polarization | Kinase | Fluorescent Peptide | Z'-Factor | 0.6 - 0.9 | [9] |
| Fluorescence Polarization | GPCR | Fluorescent Ligand | Z'-Factor | > 0.5 | [10] |
| FRET | Protease | Fluorescent Peptide | Z'-Factor | > 0.7 | [11] |
| FRET | Protein-Protein Interaction | Labeled Proteins | Z'-Factor | 0.7 - 0.9 | |
| Fluorescence Polarization | Kinase | Fluorescent Peptide | IC50 Range | nM to µM | [2] |
| FRET | Protease | Fluorescent Peptide | IC50 Range | nM to µM |
Conclusion
This compound is a versatile and robust fluorescent dye for the development of high-throughput screening assays. Its excellent photophysical properties, high water solubility, and straightforward conjugation chemistry make it an ideal choice for labeling biomolecules for use in various HTS formats, including fluorescence polarization and FRET. The detailed protocols provided in this application note for kinase and protease assays serve as a template for developing sensitive and reliable screens for a wide range of drug targets. The expected high Z'-factors and the ability to determine inhibitor potencies (IC50 values) underscore the suitability of this compound for successful HTS campaigns in drug discovery.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 6. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Labeling Cell Surface Proteins with Sulfo-Cy3 Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of cell surface proteins is a cornerstone of modern biological research, enabling the study of cellular signaling, protein trafficking, and the identification of novel drug targets. Sulfo-Cy3 amine is a water-soluble, amine-containing fluorescent dye that can be covalently attached to the carboxyl groups of cell surface proteins. This application note provides a detailed protocol for the efficient and specific labeling of live cells with this compound, utilizing a two-step carbodiimide (B86325) crosslinking chemistry. The methodologies described herein are designed to ensure high labeling efficiency while maintaining cell viability, making this technique suitable for a wide range of applications in cellular analysis and drug discovery.
The chemical basis for this labeling strategy involves the activation of carboxyl groups (-COOH) on cell surface proteins, present on aspartic and glutamic acid residues, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS). This reaction forms a semi-stable sulfo-NHS ester intermediate. The subsequent addition of this compound, which contains a primary amine (-NH2), results in the formation of a stable amide bond, covalently linking the fluorescent dye to the protein. The sulfonate group on the Cy3 dye enhances its water solubility, making it ideal for labeling in aqueous environments without the need for organic solvents that could compromise cell membrane integrity.
Physicochemical Properties of Sulfo-Cy3
Sulfo-Cy3 is a bright, orange-fluorescent dye with properties well-suited for biological imaging.[1][2] Its key characteristics are summarized in the table below.
| Property | Value / Description |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.15 - 0.24 |
| Photostability | Moderate to good, superior to fluorescein (B123965) (FITC) |
| pH Sensitivity | Relatively insensitive in the physiological pH range (pH 4-10)[1] |
| Reactive Form | Primary Amine (-NH₂) |
| Water Solubility | High, due to the presence of a sulfonate group |
| Excitation Maximum (λex) | ~554 nm[2] |
| Emission Maximum (λem) | ~568 nm[2] |
Data Presentation
Table 1: Effect of EDC and Sulfo-NHS Concentration on Cell Viability and Labeling Intensity
The following table presents data on the impact of varying concentrations of the activating agents, EDC and Sulfo-NHS, on cell viability and the intensity of cell surface labeling. These experiments were performed on human HL60 cells, and cell viability was assessed using Propidium Iodide (PI) uptake. The labeling intensity was measured by flow cytometry using a biotinylated amine and a fluorescently labeled anti-biotin antibody as a proxy for this compound labeling.
| EDC Concentration (mM) | Sulfo-NHS Concentration (mM) | Cell Viability (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 0 | >99 | 10 |
| 10 | 20 | >99 | 1500 |
| 30 | 60 | >99 | 4500 |
| 70 | 140 | >99 | 8500 |
| 100 | 200 | ~98 | 8600 |
| 150 | 300 | ~95 | 8700 |
Data adapted from a study on cell surface carboxyl group labeling. The fluorescence intensity is representative of the labeling efficiency.
These data indicate that increasing concentrations of EDC and sulfo-NHS lead to higher labeling intensity up to a saturation point. Importantly, cell viability remains high even at the optimal labeling concentrations. It is crucial for researchers to perform a similar titration for their specific cell type and experimental conditions to achieve optimal results.
Experimental Protocols
Materials and Reagents
-
Cells of interest: (e.g., HeLa, Jurkat, or primary cells) cultured to a density of 70-80% confluency.
-
This compound: (or other amine-containing fluorescent dye).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Store desiccated at -20°C.
-
N-hydroxysulfosuccinimide (sulfo-NHS): Store desiccated at 4°C.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Quenching Buffer: 100 mM Glycine (B1666218) in PBS, pH 7.4.
-
Wash Buffer: PBS supplemented with 1% Bovine Serum Albumin (BSA).
-
Cell Viability Assay Kit: (e.g., Propidium Iodide, Calcein-AM).
-
Microcentrifuge tubes.
-
Ice bucket.
-
Fluorescence microscope or flow cytometer.
Experimental Workflow Diagram
Caption: Experimental workflow for labeling cell surface proteins with this compound.
Detailed Protocol
1. Cell Preparation: a. Harvest cells and wash them twice with ice-cold PBS to remove any residual media components. b. Centrifuge at 300 x g for 5 minutes at 4°C between washes. c. Resuspend the cell pellet in ice-cold Activation Buffer at a concentration of 1-5 x 10⁶ cells/mL.
2. Activation of Cell Surface Carboxyl Groups: a. Immediately before use, prepare a fresh solution of EDC and sulfo-NHS in Activation Buffer. A starting point for optimization is 2 mM EDC and 5 mM sulfo-NHS. For sensitive cell lines, lower concentrations should be tested. b. Add the EDC/sulfo-NHS solution to the cell suspension. c. Incubate on ice for 15 minutes with gentle agitation.
3. Labeling with this compound: a. Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C) and discard the supernatant containing excess EDC and sulfo-NHS. b. Wash the cells once with ice-cold Activation Buffer. c. Resuspend the cell pellet in Labeling Buffer (PBS, pH 7.2-7.4). d. Prepare a stock solution of this compound in DMSO or water. Add the this compound to the cell suspension to a final concentration of 0.1-1.0 mg/mL. The optimal concentration should be determined empirically. e. Incubate for 30-60 minutes at room temperature, protected from light.
4. Quenching and Washing: a. Add Quenching Buffer to the cell suspension to a final glycine concentration of 100 mM to stop the reaction. b. Incubate for 10 minutes at room temperature. c. Pellet the cells by centrifugation and wash them two to three times with Wash Buffer (PBS with 1% BSA) to remove any unbound dye.
5. Analysis: a. Resuspend the final cell pellet in an appropriate buffer for analysis. b. For fluorescence microscopy, resuspend the cells in an imaging buffer and mount them on a slide. c. For flow cytometry, resuspend the cells in FACS buffer. d. It is highly recommended to perform a cell viability assay in parallel to assess the impact of the labeling procedure on cell health.
Signaling Pathway Diagram: Integrin Signaling
The labeling of cell surface proteins, such as integrins, allows for the study of their role in signal transduction pathways that are crucial for cell adhesion, migration, proliferation, and survival.
Caption: Simplified Integrin signaling pathway initiated by ECM binding.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low fluorescence signal | - Inefficient activation of carboxyl groups. | - Ensure EDC and sulfo-NHS are fresh and have been stored properly. Prepare solutions immediately before use. Optimize EDC/sulfo-NHS concentrations. |
| - Low concentration of this compound. | - Titrate the concentration of this compound. | |
| - Insufficient number of accessible carboxyl groups. | - Not all cell types will have a high density of surface carboxyl groups. Consider using a different labeling strategy if necessary. | |
| - Quenching of the dye. | - Ensure thorough washing to remove unbound dye. Avoid excessively high labeling ratios. | |
| High background fluorescence | - Incomplete removal of unbound dye. | - Increase the number of wash steps after labeling and quenching. |
| - Non-specific binding of the dye. | - Include BSA in the wash buffer to block non-specific binding sites. | |
| - Cell death and permeabilization. | - Assess cell viability. Dead cells can non-specifically take up the dye. | |
| Low cell viability | - High concentrations of EDC/sulfo-NHS. | - Perform a titration to find the optimal concentration that balances labeling efficiency and cell viability. |
| - Harsh cell handling. | - Handle cells gently, keep them on ice during the activation step, and minimize centrifugation speeds. | |
| - Toxicity of the dye. | - Although Sulfo-Cy3 is generally well-tolerated, some cell types may be more sensitive. Reduce dye concentration or incubation time. |
Conclusion
Labeling cell surface proteins with this compound using EDC/sulfo-NHS chemistry is a powerful technique for studying a wide range of cellular processes. The protocol provided in this application note offers a robust starting point for researchers. However, optimization of reagent concentrations and incubation times is critical for achieving the best results with specific cell types and experimental systems. By carefully following these guidelines and troubleshooting steps, researchers can confidently employ this method to gain valuable insights into the dynamic world of the cell surface.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence with Sulfo-Cy3
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing low fluorescence signals with Sulfo-Cy3 amine and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during labeling and purification procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and its NHS ester?
Proper storage is crucial to maintain the reactivity and fluorescence of Sulfo-Cy3 reagents.
-
This compound (lyophilized powder): Store at -20°C in the dark and desiccated. It can be transported at room temperature for up to 3 weeks.[1]
-
Sulfo-Cy3 NHS ester (lyophilized powder): Store at < -15°C, desiccated, and protected from light.[2]
-
Reconstituted Sulfo-Cy3 NHS ester (in anhydrous DMSO or DMF): Aliquot and store at ≤ -15°C for up to two weeks.[2][3] Avoid repeated freeze-thaw cycles. Storing in solution for extended periods (1-2 months at -20°C) is also possible.[3]
-
Labeled Protein Conjugates: Store at > 0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% bovine serum albumin) at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage. Always protect from light.[2][4]
Q2: What is the optimal pH for the labeling reaction with Sulfo-Cy3 NHS ester?
The optimal pH for reacting Sulfo-Cy3 NHS ester with primary amines on proteins is between 8.3 and 8.5.[3][5][6] A pH range of 7.2-8.5 is generally acceptable.[7][8] At lower pH values, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[3][5][9]
Q3: Can I use buffers containing Tris or glycine (B1666218) for the labeling reaction?
No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the primary amines on your protein for reaction with the Sulfo-Cy3 NHS ester, leading to significantly lower labeling efficiency.[4][10][11] Amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate are recommended.[3][10]
Q4: Does the fluorescence of Sulfo-Cy3 depend on pH?
The fluorescence intensity of Sulfo-Cy3 is largely independent of pH within a broad range, typically from pH 4 to 10.[12][13][14] This makes it a robust fluorophore for various biological applications.
Troubleshooting Guide for Low Fluorescence Signal
A low fluorescence signal can arise from issues at various stages of the experimental workflow. This guide will help you systematically identify and resolve the root cause.
Problem 1: Inefficient Labeling
A common reason for a weak signal is a low degree of labeling (DOL).
Possible Causes & Solutions:
-
Incorrect Buffer Composition:
-
Cause: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.[10][11]
-
Solution: Perform a buffer exchange into an amine-free buffer such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer at the optimal pH before labeling.[3][10]
-
-
Suboptimal pH:
-
Hydrolysis of Sulfo-Cy3 NHS Ester:
-
Low Protein Concentration:
-
Inaccessible Amine Groups:
-
Cause: The primary amines on the protein may be sterically hindered or buried within the protein's structure.[7]
-
Solution: Consider gentle denaturation of the protein if its function is not critical for downstream applications. However, this is often not a viable option. Optimizing the dye-to-protein ratio may help label the more accessible sites.
-
Problem 2: Fluorescence Quenching
Even with successful labeling, the fluorescence signal can be weak due to quenching.
Possible Causes & Solutions:
-
Over-labeling:
-
Cause: A high degree of labeling can lead to self-quenching, where adjacent dye molecules interact and reduce fluorescence.[15]
-
Solution: Optimize the dye-to-protein molar ratio. Start with a 10:1 to 20:1 molar excess of dye to protein and perform a titration to find the optimal ratio that provides a bright signal without significant quenching.[4][16]
-
-
Environmental Effects:
-
Cause: The local microenvironment of the dye on the protein surface can influence its fluorescence. Proximity to certain amino acid residues (e.g., tryptophan) or stacking interactions can lead to quenching.[15][17][18]
-
Solution: While difficult to control, if you suspect environmental quenching, you may need to consider alternative labeling strategies or different fluorophores.
-
-
Aggregation:
-
Cause: Labeled proteins may aggregate, bringing dye molecules into close proximity and causing quenching. The sulfonation of Sulfo-Cy3 helps to reduce aggregation compared to non-sulfonated Cy3.[8][19]
-
Solution: Ensure proper purification to remove any aggregates. Store the labeled protein under conditions that minimize aggregation.
-
Problem 3: Issues with Purification and Storage
Possible Causes & Solutions:
-
Loss of Labeled Protein During Purification:
-
Cause: The purification method may not be suitable for your protein, leading to sample loss.
-
Solution: Use a well-established method like size exclusion chromatography (e.g., Sephadex G-25) to separate the labeled protein from the free dye.[10][16] Ensure the column is properly equilibrated and of the correct size for your sample volume.
-
-
Degradation of the Fluorophore:
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for troubleshooting.
Table 1: Recommended Reaction Conditions for Sulfo-Cy3 NHS Ester Labeling
| Parameter | Recommended Value | Reference(s) |
| Protein Concentration | 2 - 10 mg/mL | [10],[11] |
| Reaction Buffer pH | 8.3 - 8.5 | [3],[5],[6] |
| Dye:Protein Molar Ratio | 10:1 (starting point) | [10],[16],[11] |
| Reaction Temperature | Room Temperature or 4°C | [7],[8] |
| Incubation Time | 30 - 60 minutes | [2],[8],[11] |
Table 2: Spectral Properties of Sulfo-Cy3
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~548 - 554 nm | [10],[1],[20] |
| Emission Maximum (λem) | ~563 - 568 nm | [10],[1],[20] |
| Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹ | [1],[8],[20] |
| Quantum Yield | ~0.1 | [8],[20] |
Experimental Protocols
General Protocol for Protein Labeling with Sulfo-Cy3 NHS Ester
This protocol provides a general guideline. Optimization for your specific protein is recommended.
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10]
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 molar excess is a good starting point).[4][16]
-
Slowly add the dissolved Sulfo-Cy3 NHS ester to the protein solution while gently vortexing.[11]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[2][8][11]
-
-
Purification:
Protocol for Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance:
-
After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy3 (~554 nm, Aₘₐₓ).[21]
-
-
Calculate Concentrations:
-
Protein Concentration (M):
-
First, correct the A₂₈₀ for the dye's contribution: A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF) (where CF is the correction factor, typically around 0.08 for Cy3 dyes)
-
Then, calculate the protein concentration using the Beer-Lambert law: Protein Conc. (M) = A₂₈₀_corrected / ε_protein (where ε_protein is the molar extinction coefficient of your protein at 280 nm)
-
-
Dye Concentration (M):
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: A logical workflow for troubleshooting low fluorescence signals.
Caption: Experimental workflow for Sulfo-Cy3 labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
how to reduce background noise in Sulfo-Cy3 amine imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Sulfo-Cy3 amine imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound imaging?
High background fluorescence in this compound imaging can originate from several sources, broadly categorized as issues related to the fluorescent probe, the sample itself, or the experimental procedure.[1] Key contributors include:
-
Non-specific binding of the this compound dye: The dye may bind to cellular components other than the intended target amines.[2]
-
Excess unbound dye: Insufficient washing can leave residual, unbound this compound in the sample, contributing to a general fluorescent haze.[1]
-
Autofluorescence: Biological samples naturally contain molecules that fluoresce, which can obscure the specific signal from the Sulfo-Cy3 dye.[3][4]
-
Suboptimal dye concentration: Using a concentration of this compound that is too high can lead to increased non-specific binding and background.[1][4]
-
Inadequate blocking: Failure to properly block non-specific binding sites on the sample can result in the dye adhering indiscriminately.[2][3]
-
Issues with experimental reagents and materials: Contaminated buffers, fluorescent mounting media, or plastic-bottom imaging vessels can all contribute to background noise.[1][3]
Q2: How can I determine the specific cause of the high background in my experiment?
A systematic approach involving proper controls is the most effective way to pinpoint the source of high background.[3] The most crucial control is an unstained sample that has undergone all the same processing steps as the stained sample, except for the addition of the this compound dye.[3]
-
High background in the unstained control: This indicates that the issue is likely autofluorescence originating from the sample itself.[3]
-
Low background in the unstained control but high background in the stained sample: This suggests that the problem is related to the this compound dye, such as non-specific binding or excess unbound dye.[3]
Q3: Can the this compound dye itself be inherently "sticky" and prone to non-specific binding?
While Sulfo-Cy3 is a widely used and generally reliable dye, all amine-reactive dyes have the potential to bind to surface membrane proteins, which can result in a higher fluorescence background compared to DNA intercalating dyes.[5] Cyanine dyes, in general, can exhibit non-specific binding to monocytes and macrophages.[6][7] However, high background is more frequently a result of suboptimal experimental conditions rather than an inherent property of the dye itself.[3]
Troubleshooting Guides
This section provides detailed troubleshooting guides to systematically address common issues leading to high background noise in this compound imaging.
Guide 1: Optimizing Staining Protocol
High background is often a result of a non-optimized staining protocol. The following steps can help improve the signal-to-noise ratio.
Problem: High background due to non-specific binding or excess dye concentration.
| Troubleshooting Step | Recommended Action |
| Optimize Dye Concentration | Perform a titration experiment to determine the lowest concentration of this compound that provides a strong, specific signal without excessive background.[1][4] Test concentrations below, at, and above the manufacturer's recommended concentration. |
| Improve Washing Steps | Increase the number and duration of wash steps after incubation with the this compound dye to thoroughly remove any unbound dye.[1][3] Consider adding a mild detergent, such as 0.05% Tween 20, to the wash buffer to help reduce non-specific binding.[8] |
| Enhance Blocking | Ensure effective blocking of non-specific binding sites before adding the this compound dye.[3] Use a suitable blocking buffer, such as Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody, if applicable.[9][10] The blocking time and concentration of the blocking agent can also be optimized.[3] |
| Adjust Incubation Time and Temperature | Optimize the incubation time and temperature for the this compound staining.[2] Excessively long incubation times can sometimes lead to increased non-specific binding. |
| Check pH of Labeling Buffer | The reaction of NHS esters (present in this compound) with amines is highly pH-dependent. The optimal pH for this reaction is typically between 8.3 and 8.5.[11] Ensure your labeling buffer is within this range. |
-
Prepare a series of dilutions of the this compound dye in the appropriate labeling buffer. A good starting point is to test a range of concentrations from 0.1X to 10X of the manufacturer's recommended concentration.
-
Prepare multiple identical samples for staining.
-
Stain each sample with a different concentration of the this compound dye, keeping all other experimental parameters (incubation time, temperature, washing steps) constant.
-
Image each sample using identical microscope settings.
-
Analyze the images to determine the concentration that provides the best signal-to-noise ratio, i.e., a bright specific signal with minimal background fluorescence.
Guide 2: Addressing Autofluorescence
Autofluorescence is the natural fluorescence emitted by biological materials and can be a significant source of background noise.[3][4]
Problem: High background originating from the sample itself.
| Troubleshooting Step | Recommended Action |
| Identify Autofluorescence | Image an unstained control sample using the same imaging parameters as your experimental samples. This will establish the baseline level of autofluorescence.[3] |
| Use a Different Fluorophore | If autofluorescence is high in the spectral region of Sulfo-Cy3, consider using a dye that excites and emits at a different wavelength, preferably in the far-red or near-infrared spectrum where autofluorescence is typically lower.[1][12] |
| Employ Autofluorescence Quenching | Treat the samples with a chemical quenching agent, such as Sodium Borohydride, to reduce aldehyde-induced autofluorescence after fixation.[3] Commercially available autofluorescence quenching reagents are also an option.[4] |
| Photobleaching | Before staining, irradiate the sample with the excitation light to "bleach" the autofluorescent components.[13] |
-
After fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.[3]
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.[3]
-
Wash the samples thoroughly three times with PBS for 5 minutes each.[3]
-
Proceed with your standard immunofluorescence or staining protocol.
Visual Guides
Workflow for Troubleshooting High Background Noise
Caption: A flowchart outlining the systematic approach to troubleshooting high background noise in fluorescence imaging.
Logical Relationship of Factors Contributing to High Background
Caption: A diagram illustrating the key factors that contribute to high background noise in this compound imaging.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ibidi.com [ibidi.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. youtube.com [youtube.com]
- 13. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Sulfo-Cy3 Amine to Protein Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the labeling of proteins with Sulfo-Cy3 amine-reactive dyes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible conjugation experiments.
Troubleshooting Guide
Researchers may encounter several common issues during the Sulfo-Cy3 protein labeling process. This guide outlines potential problems, their likely causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Incorrect pH of Reaction Buffer: The reaction between the NHS ester of Sulfo-Cy3 and primary amines on the protein is highly pH-dependent. The optimal pH range is 8.2-8.5.[1][2] At lower pH, the amino groups are protonated and less reactive.[1][3] | - Ensure the pH of your protein solution is between 8.2 and 8.5.[1] - Use a fresh solution of 0.1 M sodium bicarbonate or 50 mM sodium borate (B1201080) buffer at the appropriate pH.[2] |
| Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the dye, significantly reducing labeling efficiency.[4][5] | - Before labeling, dialyze or use a desalting column to exchange the protein into an amine-free buffer like PBS, MES, or HEPES.[1] | |
| Low Protein Concentration: The efficiency of the labeling reaction is strongly dependent on the protein concentration.[1] | - For optimal results, use a protein concentration of 2-10 mg/mL.[5][6] If the concentration is below 2 mg/mL, consider concentrating the protein solution using a spin concentrator.[1] | |
| Degraded Dye: The NHS ester of Sulfo-Cy3 is moisture-sensitive and can hydrolyze over time, rendering it non-reactive. | - Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[4] - Store the solid dye desiccated at -20°C.[7] | |
| Over-labeling (High Degree of Labeling) | Excessive Dye-to-Protein Molar Ratio: A high molar excess of the dye can lead to the labeling of too many sites on the protein, potentially causing aggregation or loss of function.[1] | - Reduce the molar ratio of Sulfo-Cy3 to protein. Start with a ratio of 10:1 and optimize by testing lower ratios (e.g., 5:1).[8] - Decrease the reaction time.[1] |
| High Number of Surface-Accessible Lysines: Some proteins naturally have a large number of reactive lysine (B10760008) residues on their surface.[1] | - Lower the dye-to-protein molar ratio. - Consider alternative labeling strategies targeting other functional groups if protein function is compromised. | |
| Protein Aggregation/Precipitation | High Degree of Labeling: Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation. | - Optimize the dye-to-protein ratio to achieve a lower degree of labeling. |
| Presence of Organic Solvents: While Sulfo-Cy3 is water-soluble, the dye is often dissolved in DMSO. High concentrations of organic solvents can denature some proteins.[4] | - Ensure that the volume of DMSO added to the reaction mixture is less than 10% of the total reaction volume.[8] | |
| High Background Fluorescence | Incomplete Removal of Free Dye: Unreacted Sulfo-Cy3 that is not removed after the labeling reaction will contribute to background signal.[4] | - Purify the labeled protein thoroughly using size-exclusion chromatography (e.g., Sephadex G-25) or spin desalting columns.[4][6] - If necessary, repeat the purification step.[1] |
Frequently Asked Questions (FAQs)
1. What is the optimal dye-to-protein molar ratio for Sulfo-Cy3 labeling?
The optimal molar ratio of Sulfo-Cy3 to protein can vary depending on the protein and the desired degree of labeling. A common starting point is a 10:1 molar ratio.[5][6] However, it is recommended to test a range of ratios, such as 5:1, 10:1, 15:1, and 20:1, to determine the best conditions for your specific application.[8]
2. What buffer should I use for the labeling reaction?
It is crucial to use an amine-free buffer with a pH between 8.2 and 8.5.[1] Commonly recommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer, or 50 mM sodium borate buffer.[2] Avoid buffers containing Tris or glycine, as they will compete with the protein for the dye.[5]
3. How do I prepare the Sulfo-Cy3 dye for labeling?
Sulfo-Cy3 NHS ester should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[5][6][8] This stock solution should be prepared fresh before each labeling reaction.[7]
4. How can I remove unreacted dye after the labeling reaction?
Unreacted Sulfo-Cy3 can be effectively removed by size-exclusion chromatography, using resins like Sephadex G-25, or by using spin desalting columns.[4][6][8] These methods separate the larger labeled protein from the smaller, unbound dye molecules.
5. How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), or dye-to-protein ratio, can be calculated using spectrophotometry.[9] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (~554 nm).[10] A correction factor is needed to account for the dye's absorbance at 280 nm.[1][9]
The formula for calculating the DOL is: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
Where:
-
A_max = Absorbance of the conjugate at ~554 nm
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of Sulfo-Cy3 at ~554 nm (approximately 150,000 M⁻¹cm⁻¹)
-
CF = Correction factor (A_280 of the dye / A_max of the dye)
Key Experimental Parameters
The following tables summarize important quantitative data for planning your Sulfo-Cy3 labeling experiments.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[5][6] |
| Reaction Buffer | Amine-free buffer (e.g., 0.1 M sodium bicarbonate) | Avoid Tris and glycine buffers.[4][5] |
| pH | 8.2 - 8.5 | Crucial for the reactivity of primary amines.[1] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | Start with 10:1 and optimize for your specific protein and application.[8] |
| Reaction Time | 1 - 2 hours | Longer incubation times do not always lead to higher efficiency and can increase hydrolysis of the dye.[8][11] |
| Reaction Temperature | Room Temperature (18-25°C) | Some protocols suggest up to 37°C.[8][11] |
Table 2: Spectroscopic Properties of Sulfo-Cy3
| Property | Value | Reference |
| Excitation Maximum (λ_ex) | ~554 nm | [6][10] |
| Emission Maximum (λ_em) | ~568 nm | [6][10] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [4] |
Experimental Protocols
Protocol 1: Sulfo-Cy3 Labeling of a Protein
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is recommended.[5]
-
Add the calculated volume of the Sulfo-Cy3 stock solution to the protein solution while gently vortexing.[5]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[8][12] Gently mix the solution every 10-15 minutes.[5]
-
Protocol 2: Purification of the Labeled Protein
-
Column Preparation:
-
Use a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.
-
Equilibrate the column with an appropriate buffer, such as PBS (pH 7.2-7.4).[6]
-
-
Purification:
-
Apply the reaction mixture from Protocol 1 to the top of the equilibrated column.[6]
-
Allow the sample to enter the column bed.
-
Begin eluting with the equilibration buffer. The labeled protein will elute first as a colored band, while the smaller, unreacted dye will be retained longer on the column.
-
Collect the fractions containing the colored, labeled protein.[6]
-
Visualized Workflows and Logic
Caption: Experimental workflow for Sulfo-Cy3 protein labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. assaygenie.com [assaygenie.com]
solving Sulfo-Cy3 amine solubility issues in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with Sulfo-Cy3 amine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my this compound. What is the recommended solvent?
A1: this compound is designed for high water solubility due to its sulfonate groups.[1][2] It is well soluble in water, as well as in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4][5] For labeling reactions, it is common to first prepare a concentrated stock solution in anhydrous DMSO or DMF and then dilute it into the aqueous reaction buffer.[6]
Q2: What is the maximum soluble concentration of this compound in water?
A2: this compound exhibits excellent solubility in water. Quantitative data indicates a solubility of up to 350 g/L, which is equivalent to 0.49 M.[4]
Q3: My this compound solution appears to have precipitated after being added to my reaction buffer. What could be the cause?
A3: Precipitation upon dilution into a buffer can be caused by several factors:
-
Buffer Composition: Certain buffer components can interact with the dye. Buffers containing primary amines (e.g., Tris or glycine) should be avoided for amine-reactive labeling, as they compete with the target molecule for conjugation.[7][8] It is recommended to use buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.[7]
-
pH: The pH of the solution is critical. For labeling reactions involving the amine group of Sulfo-Cy3, a slightly basic pH (typically 8.0-9.0) is often required to ensure the target carboxylic acid groups are deprotonated and reactive.[6][7]
-
Concentration: While this compound is highly soluble, adding a very concentrated stock solution to a small volume of buffer can cause localized precipitation before it has a chance to disperse. Try adding the stock solution slowly while vortexing.
-
Presence of Salts: High concentrations of certain salts in your buffer could potentially reduce the solubility of the dye through a "salting out" effect.
Q4: Can I sonicate my this compound solution to aid dissolution?
A4: Yes, brief sonication can be used to aid in the dissolution of this compound, particularly when preparing aqueous solutions.[9]
Q5: How should I store my this compound stock solution to prevent solubility issues?
A5: Stock solutions of this compound should be stored at -20°C or -80°C, protected from light.[10][3][11] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and potentially affect its solubility.[7]
Quantitative Data: Solubility and Spectral Properties
The following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 350 g/L (0.49 M) | [4] |
| DMSO | Good solubility | [3][4][5] |
| DMF | Good solubility | [3][4][5] |
| Alcohols | Good solubility | [3][4] |
Table 2: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~548 - 555 nm | [3][4][5] |
| Emission Maximum (λem) | ~563 - 572 nm | [3][4][5] |
| Molar Extinction Coefficient | ~150,000 - 162,000 M⁻¹cm⁻¹ | [3][4][5] |
| Quantum Yield | ~0.1 | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the dye is completely dissolved. Brief sonication may be applied if necessary.
-
Store the stock solution in single-use aliquots at -20°C, protected from light.
Protocol 2: General Protein Labeling with this compound (via Carboxylic Acid)
This protocol describes a general workflow for labeling a protein's carboxylic acid groups with this compound using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Prepare the Protein: Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. The buffer should be free of primary amines (e.g., 0.1 M MES buffer, pH 6.0).
-
Activate the Protein: Add EDC and Sulfo-NHS to the protein solution to final concentrations of approximately 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature.
-
Add this compound: Add the this compound stock solution to the activated protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 to 20:1 can be used.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or a spin column.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]
- 4. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. vectorlabs.com [vectorlabs.com]
dealing with non-specific binding of Sulfo-Cy3 amine conjugates
Welcome to the technical support center for Sulfo-Cy3 amine conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
A1: Non-specific binding of this compound conjugates can stem from several factors:
-
Hydrophobic Interactions: Although Sulfo-Cy3 is sulfonated to increase hydrophilicity, the cyanine (B1664457) dye core can still participate in hydrophobic interactions with cellular components, leading to off-target binding.[1]
-
Electrostatic Interactions: The net charge of the conjugated protein and the Sulfo-Cy3 dye can lead to electrostatic attraction to oppositely charged molecules or surfaces within the cell or on the substrate.
-
Properties of the Conjugated Molecule: The protein or antibody conjugated to Sulfo-Cy3 can itself exhibit non-specific binding affinities. Over-labeling of the protein with the dye can also alter its properties and increase non-specific interactions.
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on the sample before incubation with the conjugate is a major contributor to high background.[2]
-
Suboptimal Washing: Insufficient or poorly optimized washing steps may not effectively remove unbound or weakly bound conjugates, resulting in a high background signal.[3]
Q2: What is the benefit of using a sulfonated cyanine dye like Sulfo-Cy3?
A2: The sulfonate groups on Sulfo-Cy3 increase its water solubility (hydrophilicity).[1] This property is advantageous as it generally reduces the propensity for non-specific binding driven by hydrophobic interactions compared to non-sulfonated cyanine dyes.
Q3: How do I choose the right blocking agent?
A3: The choice of blocking agent depends on your specific sample and antibodies. No single blocking agent is universally optimal.[4] It is often necessary to empirically test several options. Here are some common choices:
-
Bovine Serum Albumin (BSA): A common and cost-effective blocking agent. It is important to use a high-purity, IgG-free BSA to avoid cross-reactivity with secondary antibodies.
-
Normal Serum: Serum from the same species as the secondary antibody is often considered the gold standard for blocking, as it contains antibodies that can block Fc receptors and other non-specific sites. For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum.[5]
-
Casein or Non-fat Dry Milk: These are effective protein-based blockers but may not be suitable for all applications, especially those involving biotin-avidin systems or the detection of phosphoproteins.[4]
-
Fish Gelatin: Can be a good alternative to mammalian protein blockers, particularly when cross-reactivity is a concern.
-
Commercial Blocking Buffers: These are often proprietary formulations designed to provide low background for fluorescent applications.
Q4: Can the concentration of the Sulfo-Cy3 conjugate affect non-specific binding?
A4: Yes, using too high a concentration of the Sulfo-Cy3 conjugate can lead to increased non-specific binding and a higher background signal. It is crucial to titrate the conjugate to find the optimal concentration that provides a strong specific signal with a low background.[2]
Q5: How critical are the washing steps?
A5: Washing steps are critical for removing unbound and non-specifically bound antibodies, thereby reducing background fluorescence. The stringency of the washes, including the duration, number of washes, and the composition of the wash buffer (e.g., inclusion of detergents like Tween-20), should be optimized for your experiment.[3]
Troubleshooting Guides
Problem: High Background Fluorescence
High background fluorescence can obscure your specific signal, making data interpretation difficult. Follow this guide to troubleshoot and reduce non-specific binding.
Initial Assessment Workflow
Caption: A workflow for troubleshooting high background fluorescence.
Troubleshooting Steps in Detail:
-
Run Control Experiments:
-
Secondary Antibody Only Control: Prepare a sample where the primary antibody is omitted. If you observe significant staining, your Sulfo-Cy3 conjugated secondary antibody is binding non-specifically.
-
Unstained Sample Control: Image a sample that has not been treated with any fluorescent reagents to assess the level of autofluorescence in your cells or tissue.
-
-
Optimize Your Blocking Protocol:
-
Choice of Blocking Agent: If you are using BSA and see high background, consider switching to normal serum from the species your secondary antibody was raised in (e.g., 5-10% normal goat serum for a goat secondary).[5] Alternatively, try a commercial blocking buffer specifically designed for immunofluorescence.
-
Concentration and Incubation Time: Ensure you are using an adequate concentration of your blocking agent (e.g., 1-5% BSA) and a sufficient incubation time (e.g., 30-60 minutes at room temperature).[6]
-
-
Optimize Washing Steps:
-
Increase Wash Duration and Frequency: Increase the number and duration of washes after antibody incubations. For example, perform 3-5 washes of 5-10 minutes each.[3]
-
Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffer can help to reduce non-specific hydrophobic interactions.[7]
-
-
Titrate Your Sulfo-Cy3 Conjugate:
-
Perform a dilution series of your Sulfo-Cy3 conjugate to determine the lowest concentration that still provides a strong specific signal. This will minimize the amount of unbound conjugate available to bind non-specifically.[2]
-
-
Check Buffer Composition:
-
pH and Salt Concentration: The pH and ionic strength of your buffers can influence electrostatic interactions. Sometimes, increasing the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer can help reduce non-specific binding.
-
Quantitative Data on Blocking Agents
The effectiveness of different blocking agents can vary. While a universally optimal blocker does not exist, the following table summarizes findings on the performance of common blocking agents in reducing non-specific binding and improving the signal-to-noise ratio in fluorescence-based assays.
| Blocking Agent | Concentration | Signal-to-Noise Ratio (S/N) | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | Moderate to High | Use IgG-free BSA to prevent cross-reactivity with secondary antibodies. Can sometimes be less effective than serum. |
| Normal Goat Serum (NGS) | 5-10% | High | Generally considered very effective, especially when the secondary antibody is raised in goat.[5] |
| Casein/Non-fat Dry Milk | 1-5% | Moderate to High | Not recommended for use with biotin-avidin detection systems or for phosphoprotein studies.[4] |
| Fish Gelatin | 0.1-0.5% | Moderate | A good non-mammalian alternative to reduce cross-reactivity. |
| Commercial Blockers | Varies | Often High | Formulated to provide low background and high signal-to-noise, but can be more expensive. |
Note: The signal-to-noise ratios are relative and can be highly dependent on the specific experimental conditions, including the sample type, antibodies used, and imaging parameters.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with Sulfo-Cy3 Conjugated Secondary Antibody
This protocol provides a starting point for immunofluorescence staining. Optimization of incubation times, concentrations, and buffer compositions may be necessary.
Workflow for Immunofluorescence Staining
Caption: A standard workflow for immunofluorescence staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Tween-20)
-
Primary Antibody
-
Sulfo-Cy3 conjugated Secondary Antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antifade Mounting Medium
Procedure:
-
Sample Preparation: Prepare your cells or tissue sections on slides or coverslips.
-
Fixation: Fix the samples in 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization: If your target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Blocking: Incubate the samples in blocking buffer for 30-60 minutes at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the samples with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples three times with wash buffer for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute the Sulfo-Cy3 conjugated secondary antibody in the blocking buffer. Incubate the samples with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the samples three times with wash buffer for 5-10 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for Cy3 (Excitation/Emission: ~550/570 nm).
Protocol 2: Optimizing Blocking and Washing for Reduced Background
This protocol is designed for situations where high background is a persistent issue.
Logical Relationship for Optimization
References
- 1. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 3. Guidelines on antibody use in physiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dataset of the absorption, emission and excitation spectra and fluorescence intensity graphs of fluorescent cyanine dyes for the quantification of low amounts of dsDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sulfo-Cy3 Amine Labeling
Welcome to the technical support center for Sulfo-Cy3 amine and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental protocols to achieve a high signal-to-noise ratio in their fluorescence-based applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] The presence of sulfonate groups enhances its hydrophilicity, making it suitable for labeling biomolecules in aqueous solutions without the need for organic co-solvents.[1][4][5] Its primary application is the fluorescent labeling of proteins, peptides, and amine-modified oligonucleotides.[6][7] The amine group on Sulfo-Cy3 allows it to be conjugated to molecules containing reactive groups like NHS esters. More commonly, the NHS ester derivative of Sulfo-Cy3 is used to label primary amines on biomolecules.[7][8]
Q2: What are the key spectral properties of Sulfo-Cy3?
Sulfo-Cy3 exhibits a bright orange fluorescence. Its spectral characteristics are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | ~555 nm[9][10] |
| Emission Maximum (λem) | ~570 nm[6][9] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[9] |
| Quantum Yield | ~0.31[9] |
Q3: What is the difference between Sulfo-Cy3 and non-sulfonated Cy3?
The key difference lies in their water solubility. Sulfo-Cy3 contains sulfonate groups that make it highly water-soluble.[1][4] Non-sulfonated Cy3 is more hydrophobic and may require the use of organic co-solvents like DMSO or DMF for efficient labeling in aqueous environments, which can potentially lead to aggregation of the dye or the labeled biomolecule.[11][12]
Q4: How should I store this compound and its reactive derivatives?
Upon receipt, Sulfo-Cy3 derivatives should be stored at -20°C, desiccated, and protected from light.[4][8][13] Reconstituted stock solutions in an anhydrous solvent like DMSO or DMF can be stored at -20°C for a few weeks, but it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][8]
Troubleshooting Guide
This guide addresses common problems encountered during the labeling process with Sulfo-Cy3 NHS ester, a popular derivative for labeling primary amines, and subsequent imaging experiments.
Issue 1: Low or No Fluorescent Signal
A weak or absent signal can be frustrating. The following workflow and suggestions can help diagnose and resolve the issue.
Possible Causes and Solutions:
-
Inefficient Labeling Reaction:
-
Incorrect Buffer: The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target molecule for the Sulfo-Cy3 NHS ester, significantly reducing labeling efficiency.[8][14] Solution: Dialyze the protein against an amine-free buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer before labeling.[8]
-
Incorrect pH: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 8.0-9.0.[8][14] Solution: Ensure the reaction buffer pH is within the optimal range. A common choice is 0.1 M sodium bicarbonate at pH 8.3.[14][15]
-
Low Protein Concentration: Labeling efficiency decreases at low protein concentrations (below 2 mg/mL).[14][16][17] Solution: Concentrate your protein solution to at least 2 mg/mL before labeling.
-
Suboptimal Dye-to-Protein Ratio: An incorrect molar ratio of dye to protein can lead to under-labeling. Solution: Perform a titration to determine the optimal molar ratio. Ratios between 5:1 and 20:1 (dye:protein) are often a good starting point.[13]
-
-
Low Target Abundance:
-
The target molecule may be expressed at very low levels in your sample. Solution: Confirm the presence of your target using an orthogonal method, such as a Western blot.[18]
-
-
Photobleaching:
Issue 2: High Background Fluorescence
High background can obscure specific signals and reduce the overall signal-to-noise ratio.
Possible Causes and Solutions:
-
Unconjugated (Free) Dye: Residual-free Sulfo-Cy3 NHS ester in the conjugate solution is a major cause of high background. Solution: Thoroughly purify the labeled conjugate to remove all unconjugated dye. Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method.[8][16]
-
Non-Specific Binding: The dye-conjugate may bind non-specifically to other components in your sample. Solution:
-
Optimize the concentration of your labeled antibody through titration to find the lowest concentration that still provides a strong specific signal.[18]
-
Include a blocking step in your protocol (e.g., using Bovine Serum Albumin or serum from the secondary antibody's host species).[18]
-
Increase the number and duration of wash steps after incubation with the conjugate.[18]
-
-
Autofluorescence: Some cells and tissues naturally fluoresce in the same spectral range as Cy3. Solution: Always include an unstained control sample to assess the level of autofluorescence.[18] If autofluorescence is high, you may need to consider spectral unmixing if your imaging system supports it.[19]
-
Over-labeling (High Degree of Substitution): While under-labeling leads to a weak signal, over-labeling can sometimes cause aggregation and non-specific binding, contributing to background noise. It can also lead to self-quenching, which reduces the signal.[18][20] Solution: Aim for an optimal Degree of Substitution (DOS), typically between 2 and 10 for antibodies.[8] This can be controlled by adjusting the dye-to-protein molar ratio during the labeling reaction.
Experimental Protocols
Protocol 1: Standard Protein Labeling with Sulfo-Cy3 NHS Ester
This protocol provides a general guideline for labeling proteins with primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
Sulfo-Cy3 NHS ester.
-
Anhydrous DMSO.
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0.[8]
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[16] This should be done immediately before use.
-
-
Run the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution based on the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).[16]
-
Add the calculated volume of dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13]
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion column (e.g., Sephadex G-25) equilibrated with PBS.[8]
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Determine the Degree of Substitution (DOS) (Optional but Recommended):
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful labeling.
Table 1: Recommended Reaction Conditions for Sulfo-Cy3 NHS Ester Labeling
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 2 - 10 mg/mL[16] | Higher concentrations improve labeling efficiency.[14][17] |
| Reaction Buffer pH | 8.0 - 9.0[8] | Optimal for the reaction between NHS esters and primary amines.[14] |
| Dye:Protein Molar Ratio (for Antibodies) | 5:1 to 20:1[13] | A starting point for optimization to achieve optimal DOS. |
| Incubation Time | 1 hour[13] | Sufficient for the reaction to proceed to completion at room temperature. |
| Incubation Temperature | Room Temperature | A convenient temperature for the labeling reaction. |
Table 2: Troubleshooting Quick Reference
| Issue | Potential Cause | Quick Solution |
| Low Signal | Amine-containing buffer (e.g., Tris) | Dialyze protein into an amine-free buffer (e.g., PBS).[8] |
| Low Signal | Incorrect pH | Adjust reaction pH to 8.0-9.0.[8] |
| High Background | Free, unconjugated dye | Purify the conjugate using size-exclusion chromatography.[8][16] |
| High Background | Non-specific binding | Add a blocking step and optimize wash steps.[18] |
| Signal Quenching | Over-labeling (high DOS) | Reduce the dye:protein molar ratio in the labeling reaction.[18] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]
- 4. apexbt.com [apexbt.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 11. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 12. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. medchemexpress.com [medchemexpress.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
impact of buffer pH on Sulfo-Cy3 amine labeling efficiency
Welcome to the technical support center for Sulfo-Cy3 amine labeling. This guide provides detailed information, troubleshooting advice, and protocols to help you achieve optimal labeling efficiency for your research. The pH of the reaction buffer is a critical parameter governing the success of the conjugation, and this document focuses on its impact.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for Sulfo-Cy3 NHS ester labeling of primary amines?
The optimal pH for the reaction between a Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester and a primary amine (like the side chain of a lysine (B10760008) residue) is between pH 8.3 and 8.5 [1][2][3][4]. Some protocols may use a slightly broader range of pH 7.2 to 8.5, but peak efficiency is consistently achieved around pH 8.3[5][6].
Q2: Why is the buffer pH so critical for the labeling reaction?
The reaction pH controls a crucial balance between two competing reactions:
-
Amine Reactivity: For the labeling reaction to occur, the primary amine on the target molecule must be in its deprotonated, nucleophilic state (-NH2). At acidic or neutral pH, the amine is predominantly in its protonated, non-reactive form (-NH3+), which significantly hinders the reaction[1][4][7]. Increasing the pH shifts the equilibrium towards the reactive -NH2 form.
-
NHS Ester Hydrolysis: The Sulfo-Cy3 NHS ester is susceptible to hydrolysis, a reaction with water that inactivates the dye. The rate of this hydrolysis reaction increases significantly at higher pH values[4][7][8]. At a pH above 9.0, the dye may be inactivated faster than it can react with your target molecule, leading to a low yield of the desired conjugate[2][3].
The optimal pH of 8.3-8.5 represents the best compromise, maximizing the availability of reactive amines while minimizing the rate of dye hydrolysis[7].
Q3: What happens if my buffer pH is too low?
If the buffer pH is below ~7.5, the concentration of protonated, non-nucleophilic amines increases. This will lead to very low or no labeling efficiency because the dye will not have a reactive target to bind to[1][7].
Q4: What happens if my buffer pH is too high?
If the buffer pH is too high (e.g., > 9.0), the rate of NHS ester hydrolysis will be very rapid[4][7]. The Sulfo-Cy3 NHS ester will be inactivated by reacting with water before it can label your protein, resulting in significantly reduced labeling efficiency[8].
Q5: Which buffers should I use for the labeling reaction?
Amine-free buffers are mandatory. The most commonly recommended buffers are 0.1 M sodium bicarbonate or 0.1 M sodium phosphate adjusted to pH 8.3-8.5[1][2][7].
Q6: Are there any buffers I must avoid?
Yes. Absolutely avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine . These buffer components will compete with your target molecule for reaction with the Sulfo-Cy3 NHS ester, drastically reducing your labeling efficiency[6][7][9][10]. You must also ensure your protein solution is free from ammonium (B1175870) ions[9][10].
Q7: Does pH affect the fluorescence of the Sulfo-Cy3 dye itself?
No. The fluorescence of the Sulfo-Cy3 dye is stable and pH-insensitive across a wide range, from pH 4 to 10[11][12][13][14]. This ensures that any variation in signal is due to the efficiency of the labeling reaction itself, not a change in the dye's quantum yield.
Data Presentation
The efficiency of this compound labeling is determined by the interplay between amine group deprotonation and NHS ester hydrolysis. The table below summarizes the expected outcomes at different pH values.
| pH Range | Amine Group State (-NH₂) | NHS Ester Stability | Overall Labeling Efficiency |
| < 7.0 | Mostly protonated (-NH₃⁺), non-reactive[4][7]. | High (low hydrolysis) | Very Low to None |
| 7.0 - 8.0 | Increasing fraction is deprotonated and reactive. | Good | Moderate |
| 8.3 - 8.5 | Optimal balance of reactive amines [1][2][3][4]. | Sufficient for reaction | Optimal |
| > 9.0 | Mostly deprotonated and highly reactive. | Low (rapid hydrolysis)[4][7][8]. | Low |
Experimental Protocols
This section provides a detailed methodology for a standard protein labeling experiment.
Protocol 1: Buffer Preparation (0.1 M Sodium Bicarbonate, pH 8.3)
-
Dissolve: Weigh out 8.4 g of sodium bicarbonate (NaHCO₃).
-
Add Water: Dissolve it in ~900 mL of high-purity, amine-free water.
-
Adjust pH: Place the solution on a stir plate with a calibrated pH meter. Carefully adjust the pH to 8.3 using 1 M NaOH. Be careful not to overshoot the target pH.
-
Final Volume: Bring the total volume to 1 L with high-purity water.
-
Filter (Optional): For critical applications, filter the buffer through a 0.22 µm filter. Store at 4°C.
Protocol 2: this compound Labeling Reaction
-
Prepare Protein:
-
Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, as prepared above). If necessary, perform a buffer exchange using a desalting column or dialysis[6].
-
The protein concentration should ideally be between 2-10 mg/mL for optimal results[4][10][15]. Labeling efficiency is significantly reduced at concentrations below 1-2 mg/mL[4][10].
-
-
Prepare Dye Solution:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-Cy3 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][2][7].
-
Note: The NHS ester is moisture-sensitive. Ensure the solvent is anhydrous and cap the vial tightly.
-
-
Perform Labeling Reaction:
-
Calculate the required volume of dye solution. A 10- to 20-fold molar excess of dye over protein is a common starting point for optimization[7].
-
Add the calculated volume of the Sulfo-Cy3 NHS ester stock solution to the protein solution while gently vortexing[1].
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C[7]. Protect the reaction mixture from light to prevent photobleaching of the dye.
-
-
Quench Reaction (Optional but Recommended):
-
Stop the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM[7].
-
Incubate for 30 minutes at room temperature.
-
-
Purify Conjugate:
-
Remove unreacted dye and reaction byproducts by passing the mixture over a gel filtration or desalting column (e.g., Sephadex G-25)[10].
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
-
Visualizations
Chemical Reaction Pathway
Caption: Sulfo-Cy3 NHS ester reacts with a primary amine at optimal pH to form a stable amide bond.
Experimental Workflow
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. jenabioscience.com [jenabioscience.com]
- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Post-Labeling Purification of Sulfo-Cy3 Conjugates
This guide provides researchers, scientists, and drug development professionals with essential information for removing unconjugated Sulfo-Cy3 amine-reactive dye after a labeling reaction. It includes frequently asked questions, detailed troubleshooting advice, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unconjugated Sulfo-Cy3 dye?
The most common methods for purifying your labeled protein from free Sulfo-Cy3 dye leverage the size difference between the large protein conjugate and the small dye molecule. These techniques include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective and rapid method. The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex G-25).[1][2] Larger molecules, like your labeled antibody, cannot enter the pores and elute quickly, while the smaller, unconjugated dye molecules enter the pores and have a longer path, eluting later.[3][4] This method can be performed in a gravity-flow or a spin-column format.[2]
-
Dialysis: A classic and gentle method where the sample is placed in a dialysis bag or cassette made of a semi-permeable membrane.[4] This membrane has a specific molecular weight cutoff (MWCO) that retains the large protein conjugate while allowing the small, free Sulfo-Cy3 molecules to diffuse out into a large volume of buffer (the dialysate).
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion HPLC (SEC-HPLC) is a high-resolution version of SEC that provides excellent separation and can be automated.[5][6] It is often used for analytical purposes or when very high purity is required.[5][6]
-
Specialized Dye Removal Columns: Several commercially available spin columns contain proprietary resins specifically designed for high-efficiency removal of fluorescent dyes with excellent protein recovery.[1][2]
Q2: How do I choose the best purification method for my experiment?
The choice of method depends on your sample volume, desired purity, required processing time, and available equipment. The diagram below provides a guide to selecting the appropriate method.
Q3: How can I confirm that the free dye has been successfully removed?
Successful removal of free dye is critical for accurate downstream applications and for calculating the degree of substitution (DOS).[2] You can verify removal using a few methods:
-
Spectrophotometry: Measure the absorbance of your purified sample at 280 nm (for protein) and ~555 nm (the absorbance maximum for Sulfo-Cy3).[1] Before purification, the A555/A280 ratio will be high. After successful purification, this ratio should decrease significantly as the free dye is removed. To obtain an accurate DOS, the conjugate must be free of non-conjugated dye.[1]
-
SDS-PAGE: Run the purified sample on an SDS-PAGE gel. Visualize the gel using a fluorescence imager before staining with Coomassie. A successful purification will show a fluorescent band corresponding to your protein's molecular weight and no fluorescent band at the bottom of the gel where the free dye would run.[7]
-
Thin-Layer Chromatography (TLC): Spot a small amount of your sample onto a TLC plate. The conjugated protein will remain at the origin, while the free dye will migrate up the plate.
Q4: What is the Degree of Substitution (DOS) and how do I calculate it?
The Degree of Substitution (or Degree of Labeling, DOL) is the average number of dye molecules conjugated to a single protein molecule. For most antibodies, an optimal DOS is between 2 and 10.[1] To calculate it, you need the absorbance of the conjugate at 280 nm and 555 nm, along with the molar extinction coefficients (ε) for the protein and the dye.
Calculation Formula:
-
Calculate Protein Concentration (M):
-
Corrected A280 = A280 - (A555 × CF)
-
Where CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
-
-
Protein Concentration (M) = Corrected A280 / ε_protein
-
-
Calculate Moles of Dye:
-
Dye Concentration (M) = A555 / ε_dye
-
-
Calculate DOS:
-
DOS = Dye Concentration (M) / Protein Concentration (M)
-
Comparison of Purification Methods
The following table summarizes the key characteristics of the primary methods for removing unconjugated Sulfo-Cy3 dye.
| Feature | Size-Exclusion Chromatography (Spin Column) | Dialysis | SEC-HPLC |
| Principle | Size-based separation via porous resin[4] | Diffusion across a semi-permeable membrane | High-resolution size-based separation |
| Speed | Very Fast (< 15 minutes)[8] | Slow (Hours to overnight) | Moderate (30-60 minutes per run) |
| Protein Recovery | High to Excellent (>90%)[1] | Generally high, but potential for protein loss[9] | Very High (>95%) |
| Dye Removal | Excellent[1] | Very Good, dependent on buffer changes | Excellent, highest resolution |
| Sample Volume | Small (µL to < 4 mL)[8] | Flexible (µL to > 250 mL)[9] | Small (µL to mL) |
| Ease of Use | Very Easy | Easy | Requires specialized equipment and expertise |
| Key Advantage | Speed and convenience | Gentle, handles large volumes | High purity and analytical capability[6] |
Experimental Workflow & Protocols
The overall process from labeling to obtaining a purified conjugate is outlined below.
Protocol 1: Size-Exclusion Chromatography (Spin Column Format)
This method is ideal for rapid cleanup of small sample volumes.
Materials:
-
Pre-packed spin column (e.g., Sephadex G-25 resin).
-
Microcentrifuge.
-
Collection tubes.
-
PBS buffer (pH 7.2-7.4).
Methodology:
-
Prepare the Column: Invert the spin column several times to resuspend the resin. Remove the bottom cap and place the column in a collection tube.
-
Equilibrate: Centrifuge the column for 2-3 minutes at 1,000 x g to remove the storage buffer. Discard the flow-through. Place the column in a new collection tube.
-
Load Sample: Carefully apply your labeling reaction mixture (typically 100-250 µL) to the center of the resin bed.
-
Elute Conjugate: Centrifuge the column for 2-3 minutes at 1,000 x g. The eluate in the collection tube is your purified, labeled protein. The unconjugated Sulfo-Cy3 dye remains in the resin.
-
Store: Store the purified protein appropriately, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
Protocol 2: Purification by Dialysis
This method is suitable for various sample volumes and is very gentle on the protein.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).
-
Dialysis buffer (e.g., 1L of PBS, pH 7.4).
-
Large beaker or container.
-
Stir plate and stir bar.
Methodology:
-
Prepare Membrane: Briefly rinse the dialysis cassette or tubing with deionized water to remove any preservatives.
-
Load Sample: Load your labeling reaction mixture into the dialysis device using a syringe, leaving some headspace for air.
-
Begin Dialysis: Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times your sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours or overnight at 4°C. For maximum dye removal, perform at least two buffer changes.
-
Recover Sample: Carefully remove the dialysis device from the buffer. Use a syringe to extract your purified protein conjugate. Note that the sample volume may have increased slightly.
-
Characterize: Proceed with concentration measurements (A280/A555) to determine protein concentration and DOS.
Troubleshooting Guide
Problem 1: Residual free dye is detected in the final sample.
| Possible Cause | Recommended Solution |
| Insufficient Purification (SEC): The column capacity was exceeded, or the sample volume was too large for the column size. | Process the sample a second time using a fresh column.[2] For future experiments, reduce the sample load or use a larger column. |
| Insufficient Purification (Dialysis): Dialysis time was too short, buffer volume was too small, or not enough buffer changes were performed. | Continue dialysis for a longer period and/or perform additional, extensive buffer changes. Ensure adequate stirring. |
| Dye Adsorption: Some dyes can non-specifically stick to purification columns or dialysis membranes. | Pre-equilibrate your column or membrane with a buffer containing a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) if compatible with your protein and downstream application. |
Problem 2: Low protein recovery after purification.
| Possible Cause | Recommended Solution |
| Non-specific Binding: The protein is binding to the spin column resin or dialysis membrane. | Consult the manufacturer's instructions for resin compatibility. For dialysis, siliconized tubes can minimize protein loss during recovery. Adding a carrier protein like BSA (0.1%) can help if compatible with your experiment. |
| Protein Precipitation: The protein may have aggregated and precipitated during the labeling or purification process. | Centrifuge the sample before purification to remove any existing precipitate. Ensure all buffers are properly filtered and degassed. |
| Sample Loss (Dialysis): The MWCO of the dialysis membrane is too large for your protein, causing it to diffuse out. | Ensure the MWCO is significantly smaller than your protein's molecular weight. A general rule is to use a membrane with an MWCO that is one-half to one-third the molecular weight of the protein to be retained. |
Problem 3: The calculated Degree of Substitution (DOS) is too high or too low.
| Possible Cause | Recommended Solution |
| High DOS (Over-labeling): The molar ratio of dye-to-protein in the reaction was too high. | Reduce the molar excess of the Sulfo-Cy3 NHS ester in your next labeling reaction. Over-labeling can sometimes lead to protein aggregation and loss of function.[1] |
| Low DOS (Under-labeling): Reaction pH was not optimal (should be pH 8.0-9.0), protein concentration was too low, or the reactive dye was hydrolyzed. | Ensure the labeling buffer is at the correct pH (e.g., sodium bicarbonate buffer, pH 8.5). Protein concentration should ideally be 2-10 mg/mL. Use freshly prepared dye solution, as the NHS-ester is moisture-sensitive. |
| Inaccurate Concentration Measurement: Residual free dye is inflating the A555 reading, or the protein concentration measurement is inaccurate. | Re-purify the sample to ensure all free dye is removed. Verify the accuracy of your spectrophotometer and the extinction coefficients used in the calculation. |
References
- 1. thermofisher.com [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Sulfo-Cy3 Amine Labeling of Membrane Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Sulfo-Cy3 NHS ester for amine labeling of membrane proteins.
Troubleshooting Guides
This section addresses specific issues that may arise during the labeling protocol.
dot
Caption: Troubleshooting workflow for Sulfo-Cy3 amine labeling.
Q1: Why is my labeling efficiency or Degree of Labeling (DOL) low?
A low DOL is a common issue that can stem from several factors in the labeling reaction.
-
Inactive Dye : Sulfo-Cy3 NHS ester is sensitive to moisture.[1] Ensure the dye is stored properly, desiccated and protected from light.[2] Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[1]
-
Incorrect Buffer pH : The reaction between the NHS ester and primary amines is highly pH-dependent. The optimal pH range is typically 8.0-9.0 to ensure that the primary amine groups (N-terminus and lysine (B10760008) residues) are deprotonated and reactive.[3][4]
-
Competing Amines in Buffer : Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye, significantly reducing labeling efficiency.[1][5] Use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate/borate (B1201080).[6][7]
-
Low Protein Concentration : The kinetics of the labeling reaction are concentration-dependent. A protein concentration below 2 mg/mL can greatly decrease the reaction's efficiency.[7][8]
-
Insufficient Dye-to-Protein Ratio : The molar ratio of dye to protein may be too low. A good starting point for optimization is a 5:1 to 20:1 molar excess of dye to protein.[1][7]
Q2: My protein is precipitating after the labeling reaction. What should I do?
Protein aggregation or precipitation after labeling is often due to changes in the protein's surface properties.
-
Excessive Labeling : A very high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation.[9] This is because the dye molecules themselves can be hydrophobic.
-
High Dye-to-Protein Ratio : Using a large excess of the dye can lead to over-labeling and subsequent precipitation.[1] Try reducing the molar ratio of dye to protein.
-
Reaction Conditions : Performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration may help reduce aggregation.[1]
-
Detergent Choice : For membrane proteins, the choice and concentration of detergent are critical. Ensure the detergent concentration is above the critical micelle concentration (CMC) in all buffers to maintain protein solubility.[10] However, very high detergent concentrations can also be destabilizing.[10]
Q3: The Degree of Labeling (DOL) is good, but the fluorescence signal is weak. What is happening?
A weak signal despite a high DOL often points to fluorescence quenching.
-
Self-Quenching : If too many dye molecules are attached to a single protein, they can interact with each other, leading to self-quenching and a decrease in the overall fluorescence signal.[2] This is a common consequence of over-labeling. The solution is to reduce the dye-to-protein molar ratio.
-
Environmental Effects : The local environment of the dye on the protein surface can affect its fluorescence quantum yield.[11] Additionally, some components in the buffer could potentially quench the fluorescence.
-
Photobleaching : Ensure that the labeled protein is protected from light during all steps of the experiment and storage to prevent photobleaching.[12]
Frequently Asked Questions (FAQs)
dot
Caption: Amine-reactive labeling schematic.
Q1: What is the optimal buffer for this compound labeling?
The ideal buffer should be free of primary amines. Recommended buffers include 0.1 M sodium bicarbonate or sodium borate at a pH of 8.0-9.0.[1][7] Phosphate-buffered saline (PBS) at a pH adjusted to the 8.0-8.5 range can also be used.[6] Avoid buffers like Tris and glycine.
Q2: How do I prepare the Sulfo-Cy3 NHS ester stock solution?
Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of around 10 mg/mL.[1][4] The dye is sensitive to moisture, so using anhydrous solvent is crucial.
Q3: What is the recommended dye-to-protein molar ratio?
A good starting point for optimization is a molar ratio of dye to protein between 5:1 and 20:1.[1] For some proteins, a higher ratio may be needed, but be aware that excessive ratios can lead to protein precipitation and fluorescence quenching.[1][9]
Q4: How do I remove unconjugated Sulfo-Cy3 dye after the reaction?
Proper purification is essential to remove any free dye, which can interfere with subsequent applications.[12] Common methods include:
-
Size Exclusion Chromatography (Gel Filtration) : This is a very effective method for separating the labeled protein from the smaller, unconjugated dye molecules.[6]
-
Dialysis : Dialysis against an appropriate buffer can also be used to remove free dye, although it is a slower process.[6]
-
Spin Columns : For smaller scale reactions, spin desalting columns are a quick and efficient option.[13]
Q5: How do I determine the Degree of Labeling (DOL)?
The DOL can be calculated using spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (around 555 nm). The following formula is used:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Sulfo-Cy3 at its absorbance maximum.
-
CF is the correction factor for the dye's absorbance at 280 nm.
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Value | Rationale & Notes |
| pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and reactive.[3][4] |
| Buffer | Amine-free (e.g., PBS, Bicarbonate, Borate) | Avoids competition for the dye from buffer components.[1][5] |
| Protein Concentration | > 2 mg/mL | Higher concentration improves reaction kinetics.[7][8] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Starting range for optimization; balance efficiency with risk of aggregation.[1][7] |
| Reaction Time | 1 hour | A common starting point; may be adjusted.[6] |
| Temperature | Room Temperature (or 4°C) | Lower temperature for longer time may reduce aggregation.[1] |
| Dye Solvent | Anhydrous DMSO or DMF | Prevents hydrolysis of the NHS ester.[1] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Inactive dye | Use fresh dye stock in anhydrous solvent.[1] |
| Incorrect pH | Adjust buffer pH to 8.0-9.0.[3][4] | |
| Competing amines in buffer | Use an amine-free buffer.[1][5] | |
| Low protein concentration | Concentrate the protein to > 2 mg/mL.[7][8] | |
| Protein Precipitation | Over-labeling | Decrease the dye-to-protein ratio.[1][9] |
| Reaction too fast/harsh | Label at a lower temperature for a longer time.[1] | |
| Weak Fluorescence | Self-quenching | Reduce the dye-to-protein ratio.[2] |
| Free dye in sample | Ensure thorough purification to remove all unbound dye.[12] | |
| Photobleaching | Protect the labeled protein from light.[12] |
Experimental Protocols
Protocol 1: General this compound Labeling of Membrane Proteins
This protocol provides a general guideline and should be optimized for your specific membrane protein.
Materials:
-
Purified membrane protein in an appropriate detergent-containing, amine-free buffer (e.g., PBS, pH 8.0)
-
Sulfo-Cy3 NHS ester
-
Anhydrous DMSO
-
Size exclusion chromatography column for purification
Methodology:
-
Protein Preparation :
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 8.0). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL.[7]
-
-
Dye Preparation :
-
Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO.[4] Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction :
-
Calculate the volume of the dye solution needed to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6]
-
-
Purification :
-
Remove the unreacted dye by passing the reaction mixture over a size exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (containing detergent).[10]
-
Collect the fractions containing the labeled protein, which will typically elute first.
-
-
Characterization :
-
Measure the absorbance of the purified, labeled protein at 280 nm and ~555 nm to determine the protein concentration and the Degree of Labeling (DOL).
-
Store the labeled protein at 4°C or -80°C, protected from light.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Membrane Proteins [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Directed manipulation of membrane proteins by fluorescent magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
effect of quenching on Sulfo-Cy3 amine fluorescence in buffers
Welcome to the technical support center for Sulfo-Cy3 amine and its applications. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the fluorescence of this compound in various buffer systems. Our goal is to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges related to fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general fluorescence properties?
This compound is a water-soluble derivative of the cyanine (B1664457) dye Cy3, featuring a primary amine group for conjugation to biomolecules.[1] Its key properties include:
-
High Water Solubility: The presence of sulfonate groups enhances its solubility in aqueous buffers.
-
Bright Fluorescence: It exhibits a high quantum yield, resulting in bright fluorescent signals.[2]
-
Photostability: Sulfo-Cy3 is known for its good resistance to photobleaching under typical imaging conditions.[3]
-
pH Insensitivity: Its fluorescence intensity is stable across a broad pH range, typically from pH 3 to 10.[4][5][6]
Q2: Can components of common laboratory buffers quench this compound fluorescence?
-
Reducing Agents: Reagents like Tris(2-carboxyethyl)phosphine (TCEP) can quench the fluorescence of cyanine dyes.
-
Proximity to Certain Biomolecules: When conjugated to DNA, the fluorescence of Cy3 can be quenched, particularly when in close proximity to guanine (B1146940) residues due to photoinduced electron transfer.
-
High Labeling Density: High molar ratios of Sulfo-Cy3 on proteins can lead to self-quenching, where dye molecules interact and diminish each other's fluorescence.[4][6]
Q3: How does the presence of proteins like Bovine Serum Albumin (BSA) in the buffer affect this compound fluorescence?
The effect of proteins like BSA on cyanine dye fluorescence can be complex. Some studies have reported an enhancement of fluorescence for certain cyanine dyes upon binding to BSA, while others have observed quenching with different dyes.[7][8][9] The interaction is dependent on the specific dye and the nature of the binding. It is recommended to empirically test the effect of BSA in your assay buffer if you suspect it might be influencing the fluorescence signal.
Q4: Is this compound sensitive to photobleaching?
While Sulfo-Cy3 is considered relatively photostable, all fluorophores will eventually photobleach upon prolonged exposure to high-intensity light.[10] If you observe a rapid decrease in signal during imaging, photobleaching should be considered as a potential cause.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
If you are experiencing a weak or absent fluorescence signal from your this compound conjugate, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A flowchart for troubleshooting low fluorescence signals.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dye/Conjugate Concentration | - Verify the concentration of your this compound stock solution and your final conjugate using spectrophotometry.- Ensure that the final concentration in your assay is within the detectable range of your instrument. |
| Suboptimal Instrument Settings | - Confirm that you are using the correct excitation and emission filters for Sulfo-Cy3 (Excitation max ~555 nm, Emission max ~570 nm).- Check the detector gain/sensitivity settings on your fluorometer or microscope. |
| Inefficient Labeling | - If you have conjugated the this compound to a biomolecule, verify the labeling efficiency using techniques like SDS-PAGE (for proteins) or HPLC. |
| Buffer-Induced Quenching | - Test the fluorescence of free this compound in your assay buffer compared to a reference buffer like deionized water or a simple Tris buffer. See the experimental protocol below. |
| Photobleaching | - Minimize exposure of your sample to excitation light.- Use an anti-fade reagent if applicable, especially for microscopy.- Reduce the intensity of the excitation source.[10] |
| Self-Quenching | - If you have labeled a protein, consider that a high degree of labeling can lead to quenching. Aim for an optimal dye-to-protein ratio.[4][6] |
Issue 2: Gradual Decrease in Fluorescence Signal Over Time
A gradual loss of signal can be indicative of photobleaching or instability in the buffer.
Logical Relationship for Signal Decrease
Caption: Differentiating between photobleaching and buffer instability.
| Potential Cause | Troubleshooting Steps |
| Photobleaching | - Perform a time-course experiment where the sample is continuously exposed to the excitation light and monitor the fluorescence decay.- Compare this to a sample that is kept in the dark and measured at discrete time points.- If the signal decreases significantly only with continuous exposure, photobleaching is the likely cause.[10] |
| Buffer Instability/Reaction | - Prepare fresh buffer and repeat the experiment.- If the problem persists, test the stability of this compound in the buffer over time by incubating it at the experimental temperature and measuring the fluorescence at different time points. |
Experimental Protocols
Protocol: Assessing Buffer-Induced Quenching of this compound
This protocol allows you to determine if your experimental buffer is causing a reduction in this compound fluorescence.
Materials:
-
This compound stock solution (e.g., in DMSO or water)
-
Your experimental buffer
-
A reference buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Fluorometer or fluorescence plate reader
-
Cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Prepare a working solution of this compound: Dilute the stock solution of this compound in the reference buffer to a final concentration that gives a strong but not saturating signal on your instrument (e.g., 1 µM).
-
Set up measurements:
-
In one cuvette/well, add the this compound working solution diluted in the reference buffer .
-
In a separate cuvette/well, add the this compound working solution diluted in your experimental buffer at the same final concentration.
-
Include a "buffer blank" for each buffer type containing only the buffer to measure background fluorescence.
-
-
Measure fluorescence:
-
Set the fluorometer to the excitation and emission wavelengths for Sulfo-Cy3 (e.g., Ex: 555 nm, Em: 570 nm).
-
Measure the fluorescence intensity of all samples.
-
-
Analyze the data:
-
Subtract the background fluorescence from your sample readings.
-
Compare the fluorescence intensity of this compound in the experimental buffer to that in the reference buffer. A significant decrease in fluorescence in the experimental buffer indicates quenching.
-
Experimental Workflow for Buffer Quenching Test
Caption: Workflow for testing buffer-induced fluorescence quenching.
Quantitative Data
| Buffer System | Relative Fluorescence Intensity (%) | Notes |
| 10 mM Tris-HCl, pH 7.4 (Reference) | 100% | A simple, non-quenching buffer is a good reference. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | User-determined value | |
| HEPES-Buffered Saline (HBS), pH 7.4 | User-determined value | |
| Borate Buffer, pH 8.5 | User-determined value | |
| Your Experimental Buffer | User-determined value | Note any specific additives in your buffer. |
Note: The fluorescence quantum yield of free Cy3 in Tris buffer at 22°C has been reported to be approximately 0.09.[3] This value can be influenced by temperature and conjugation to other molecules.[3]
By following these guidelines and protocols, you can effectively troubleshoot issues related to the quenching of this compound fluorescence and ensure the reliability of your experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of albumin on the fluorescence quantum yield of porphyrin -based agents for fluorescent diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Sulfo-Cy3 Amine vs. Cy3 Dye: A Comparative Guide to Photostability
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. Among the vast array of available fluorophores, cyanine (B1664457) dyes, particularly Cy3 and its derivatives, are workhorses in various applications, including fluorescence microscopy, FRET, and single-molecule studies. This guide provides an objective comparison of the photostability of Sulfo-Cy3 amine and the standard Cy3 dye, supported by an overview of their photophysical properties and a detailed experimental protocol for assessing photostability.
Executive Summary
Photophysical Properties: A Head-to-Head Comparison
The addition of sulfonate groups to the cyanine core structure has a minimal effect on the spectral characteristics of the dye. Both Sulfo-Cy3 and Cy3 are characterized by their bright orange-red fluorescence. The primary differences lie in their solubility and, consequently, their performance in aqueous buffers.
| Property | This compound | Cy3 Amine | Source(s) |
| Excitation Maximum (λex) | ~555 nm | ~550 nm | [1][2] |
| Emission Maximum (λem) | ~570 nm | ~570 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [1][3] |
| Fluorescence Quantum Yield (Φ) | ~0.1 (in aqueous buffer) | 0.09 - 0.31 (highly dependent on environment) | [2][4] |
| Water Solubility | High | Low | [5][6] |
| Photostability | Generally described as "high" or "outstanding" | Moderate to good | [3][7] |
Note: The quantum yield of cyanine dyes is highly sensitive to their local environment. For instance, the quantum yield of a sulfoindocyanine Cy3 can increase significantly when conjugated to DNA.[4][8]
Unraveling Photostability: Mechanisms of Photobleaching
The photobleaching, or irreversible fading of fluorescence, of cyanine dyes is primarily driven by photo-oxidation. The process can be summarized in the following simplified signaling pathway:
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of cyanine dyes.
Upon excitation, the dye molecule transitions from the ground state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can transition to a long-lived excited triplet state (T₁) through intersystem crossing.[9] This triplet state is highly reactive and can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can then react with and irreversibly damage the dye molecule, leading to photobleaching.[9]
The improved photostability of Sulfo-Cy3 is likely attributed to several factors related to its sulfonation. The increased hydrophilicity may reduce interactions with hydrophobic pockets in biomolecules that can enhance non-radiative decay pathways. Furthermore, reduced aggregation of Sulfo-Cy3 molecules can prevent self-quenching and potentially decrease the efficiency of photobleaching processes that are more prominent in aggregated states.
Experimental Protocol: Assessing Photostability
To provide a framework for the direct comparison of this compound and Cy3 dye photostability, the following experimental protocol outlines a method for measuring the photobleaching half-life of fluorescent dyes using fluorescence microscopy.
Objective: To quantitatively determine and compare the photobleaching rates of this compound and Cy3 amine.
Materials:
-
This compound and Cy3 amine solutions of equal molar concentration in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or mercury arc lamp), appropriate filter sets for Cy3 (e.g., TRITC filter set), and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Experimental Workflow:
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Cy3 amine, 2247688-56-6 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Alexa Fluor 555 vs. Sulfo-Cy3 Amine for Immunofluorescence
For researchers, scientists, and drug development professionals, the choice of fluorophore is a critical determinant for successful immunofluorescence (IF) applications. This guide provides an in-depth, objective comparison of two popular orange-fluorescent dyes, Alexa Fluor 555 and Sulfo-Cy3 amine, to aid in the selection of the optimal reagent for your specific experimental needs.
This comparison delves into the key performance characteristics of each dye, including their spectral properties, brightness, and photostability, supported by quantitative data. Detailed experimental protocols for immunolabeling are also provided to ensure reproducible and reliable results.
Executive Summary
Alexa Fluor 555 and Sulfo-Cy3 are both bright, water-soluble fluorescent dyes with similar spectral properties, making them largely interchangeable in terms of filter sets and instrumentation. Both have a cyanine (B1664457) core structure.[1] However, experimental evidence consistently demonstrates that Alexa Fluor 555 offers significant advantages in terms of brightness and photostability, making it the superior choice for demanding immunofluorescence applications, particularly those requiring high sensitivity and prolonged imaging sessions.[2][3][4][5][6]
Performance Characteristics: A Quantitative Comparison
The performance of a fluorophore is primarily dictated by its spectral characteristics, brightness (a product of its extinction coefficient and quantum yield), and photostability. The following table summarizes the key quantitative data for Alexa Fluor 555 and this compound.
| Property | Alexa Fluor 555 | This compound | Reference(s) |
| Excitation Maximum (nm) | 555 | 548 - 554 | [7][8][9][10][11] |
| Emission Maximum (nm) | 565 | 563 - 568 | [7][8][9][10][11] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 150,000 | 162,000 | [8][9][11] |
| Quantum Yield | 0.10 | ~0.1 | [9][11][12] |
| Relative Brightness | Brighter | Bright | [2][4][6][13] |
| Photostability | More Photostable | Less Photostable | [3][4][5] |
Brightness: Brightness is a critical factor for detecting low-abundance targets. Alexa Fluor 555 conjugates have been shown to be significantly brighter than Cy3 conjugates, especially at higher degrees of labeling.[4][13] This is attributed to reduced self-quenching of the Alexa Fluor dye when conjugated to proteins.[4]
Photostability: Photostability, or the resistance to photobleaching, is crucial for experiments requiring long exposure times or repeated imaging. Studies have demonstrated that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[3][4][5] This allows for more robust and reproducible quantitative analysis over time.
Experimental Protocols
Below are detailed protocols for a typical immunofluorescence experiment using either Alexa Fluor 555 or Sulfo-Cy3 conjugated secondary antibodies.
General Immunofluorescence Protocol
This protocol provides a general workflow for immunofluorescent staining of adherent cells. Optimization may be required for specific cell types, primary antibodies, and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal serum from the secondary antibody host species in PBS)
-
Primary Antibody (specific to the target of interest)
-
Fluorophore-conjugated Secondary Antibody (Alexa Fluor 555 or this compound conjugate)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Wash the cells twice with PBS to remove culture medium.
-
-
Fixation:
-
Incubate cells with fixation solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 555 or this compound conjugated secondary antibody to its optimal concentration in blocking buffer. A typical starting dilution is 1:200 to 1:1000.[16]
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[14]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with the appropriate filter sets for Alexa Fluor 555 or Cy3 (typically a TRITC/Cy3 filter set).
-
Antibody Labeling Protocol
For researchers wishing to conjugate their own primary antibodies, the following provides a general workflow for labeling with amine-reactive dyes like Alexa Fluor 555 NHS Ester or Sulfo-Cy3 NHS Ester.
Materials:
-
Purified Antibody (free of amine-containing buffers like Tris)
-
Amine-Reactive Dye (Alexa Fluor 555 NHS Ester or Sulfo-Cy3 NHS Ester)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification Column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 5-15 moles of dye per mole of antibody is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams outline the key workflows.
Caption: General workflow for an immunofluorescence experiment.
Caption: Workflow for labeling an antibody with an amine-reactive dye.
Conclusion
For standard immunofluorescence applications, both Alexa Fluor 555 and this compound will produce high-quality results. However, for experiments that are challenging due to low antigen expression, or for those that require extensive imaging and quantitative analysis, the superior brightness and photostability of Alexa Fluor 555 make it the more robust and reliable choice.[2] The selection between these two dyes will ultimately depend on the specific demands of the experimental design and the desired signal-to-noise ratio.
References
- 1. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 11. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. biotium.com [biotium.com]
- 16. biocompare.com [biocompare.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. docs.aatbio.com [docs.aatbio.com]
Sulfonated vs. Non-Sulfonated Cyanine Dyes: A Comparative Guide for Researchers
In the realm of fluorescence-based research, the selection of an appropriate dye is paramount to generating reliable and high-quality data. Cyanine (B1664457) dyes have emerged as a versatile class of fluorophores, widely utilized in applications ranging from molecular biology to in vivo imaging. A critical distinction within this class lies in their degree of sulfonation. This guide provides an objective, data-driven comparison of sulfonated and non-sulfonated cyanine dyes to aid researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.
Key Performance Characteristics: A Quantitative Comparison
The addition of sulfonate groups to the cyanine dye structure fundamentally alters its physicochemical properties, with the most significant impact being on water solubility and aggregation. While the core spectral characteristics remain largely unchanged, these differences have profound implications for experimental design and execution.
Table 1: Physicochemical and Spectroscopic Properties of Cy5 vs. Sulfo-Cy5
| Property | Non-Sulfonated (Cy5) | Sulfonated (Sulfo-Cy5) | Key Differences & Considerations |
| Water Solubility | Low | High | Sulfonated dyes readily dissolve in aqueous buffers, whereas non-sulfonated versions often require organic co-solvents like DMSO or DMF for initial solubilization.[1][2] This is a critical advantage when working with sensitive biomolecules that can be denatured by organic solvents.[3] |
| Aggregation | Prone to aggregation in aqueous solutions | Significantly reduced aggregation | The negatively charged sulfonate groups provide electrostatic repulsion, minimizing the formation of dye aggregates (H- and J-aggregates) that can lead to fluorescence quenching and unreliable labeling.[4][5] |
| Excitation Max (nm) | ~649 - 651 | ~646 - 649 | The excitation maxima are nearly identical, allowing for the use of the same laser lines and filter sets.[6] |
| Emission Max (nm) | ~668 - 670 | ~662 - 670 | Similar to the excitation maxima, the emission spectra are almost superimposable.[6] |
| **Extinction Coefficient (M⁻¹cm⁻¹) ** | ~250,000 | ~250,000 - 271,000 | Both forms exhibit a very high molar extinction coefficient, indicating a high probability of absorbing light at their excitation maximum.[6] |
| Fluorescence Quantum Yield | ~0.2 (in PBS) | ~0.28 | A higher quantum yield contributes to a brighter fluorescent signal. Increased sulfonation can lead to a slight improvement in quantum yield and optical stability.[] |
| Photostability | Good | Generally Good | Some studies suggest that a lower net charge (fewer sulfonate groups) may correlate with slightly higher photostability under intense illumination.[8] |
In Vivo Performance: A Critical Distinction
The differences in physicochemical properties between sulfonated and non-sulfonated cyanine dyes become particularly pronounced in in vivo applications. The enhanced hydrophilicity of sulfonated dyes significantly alters their biodistribution and clearance profiles.
Table 2: In Vivo Performance Comparison
| Aspect | Non-Sulfonated Cyanine Dyes | Sulfonated Cyanine Dyes | Supporting Evidence |
| Tumor Accumulation | Lower | Higher | Studies have shown that imaging agents with sulfonated cyanine dyes exhibit greater accumulation in tumor tissue. |
| Hepatic Elimination | Higher | Lower | Sulfonation leads to reduced uptake by the liver and faster renal clearance. |
| Background Signal | Higher potential for non-specific binding | Lower non-specific binding | The increased hydrophilicity of sulfonated dyes minimizes non-specific interactions with biomolecules and tissues, leading to a better signal-to-noise ratio. |
Experimental Protocols
To allow for independent verification and comparison, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Aqueous Solubility
This protocol provides a method to qualitatively and quantitatively assess the water solubility of cyanine dyes.
Materials:
-
Non-sulfonated cyanine dye (e.g., Cy5)
-
Sulfonated cyanine dye (e.g., Sulfo-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Qualitative Assessment:
-
To two separate microcentrifuge tubes, add 1 mg of non-sulfonated Cy5 and 1 mg of Sulfo-Cy5.
-
Add 1 mL of PBS to each tube.
-
Vortex both tubes vigorously for 1 minute.
-
Visually inspect the tubes for complete dissolution or the presence of particulate matter.
-
-
Quantitative Assessment (for sparingly soluble dyes):
-
Prepare a stock solution of the non-sulfonated dye in 100% DMSO (e.g., 10 mg/mL).
-
Create a series of dilutions of the dye stock solution in PBS.
-
For each dilution, vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved dye.
-
Carefully collect the supernatant and measure its absorbance at the dye's λmax using a UV-Vis spectrophotometer.
-
Determine the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The highest concentration that remains fully dissolved is the aqueous solubility.
-
Protocol 2: Assessment of Dye Aggregation by UV-Vis Spectroscopy
Dye aggregation can be monitored by observing changes in the absorption spectrum. H-aggregates typically show a blue-shifted peak, while J-aggregates exhibit a red-shifted, narrow peak (J-band).
Materials:
-
Non-sulfonated and sulfonated cyanine dyes
-
Aqueous buffer (e.g., PBS)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of concentrations for both the non-sulfonated and sulfonated dyes in the aqueous buffer, ranging from micromolar to millimolar concentrations.
-
For each concentration, acquire the full UV-Vis absorption spectrum (typically from 400 nm to 800 nm).
-
Analyze the spectra for changes in the shape and position of the main absorption peak.
-
For the non-sulfonated dye, note the concentration at which a new, blue-shifted peak (indicative of H-aggregation) appears or the main peak broadens and shifts.
-
Compare the spectra of the sulfonated dye at the same concentrations to observe the degree to which aggregation is suppressed.
Mandatory Visualizations
Fluorescent Immunoassay Workflow
The choice between sulfonated and non-sulfonated cyanine dyes is critical in immunoassays, where maintaining the stability and functionality of antibodies is essential. The high water solubility of sulfonated dyes simplifies the conjugation process and reduces the risk of antibody denaturation.
Caption: Workflow of a direct fluorescent immunoassay.
Logical Relationship of Sulfonation Advantages
The key advantages of sulfonated cyanine dyes are interconnected, stemming from the primary enhancement of water solubility.
Caption: Interconnected advantages of sulfonated cyanine dyes.
References
- 1. nbinno.com [nbinno.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Sulfo-Cy3 Amine vs. DyLight 550 for Advanced Microscopy
For researchers, scientists, and drug development professionals leveraging the power of fluorescence microscopy, the choice of fluorophore is a critical decision that directly impacts experimental outcomes. This guide provides an in-depth, data-driven comparison of two popular orange-red fluorescent dyes: Sulfo-Cy3 amine and DyLight 550. We will objectively evaluate their performance characteristics, provide detailed experimental protocols, and offer visual workflows to aid in selecting the optimal dye for your specific research needs.
Quantitative Performance Comparison
The selection of a fluorescent dye is often governed by its spectral properties, brightness, and stability. The following table summarizes the key quantitative data for this compound and DyLight 550.
| Property | This compound | DyLight 550 | Significance for Microscopy |
| Excitation Maximum (λex) | ~548-555 nm[1][2][3] | ~557-562 nm[4][5][6] | Determines the optimal laser line or filter set for excitation. |
| Emission Maximum (λem) | ~563-572 nm[1][2][3] | ~576 nm[4][5] | Dictates the appropriate emission filter to capture the fluorescence signal. |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹[1][2][3] | ~150,000 M⁻¹cm⁻¹[4][6][7] | A measure of how strongly the dye absorbs light at its excitation maximum. Higher values indicate greater light absorption. |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.31[1][3][8] | High Quantum Yield[7] | The efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal. |
| Solubility | Water, DMSO, DMF[1][2][3] | DMF[5] | Good water solubility is crucial for labeling biological molecules in aqueous buffers and can help prevent aggregation.[5][9][10] |
| Photostability | Highly photostable[3][11][12] | Exceptional resistance to photobleaching[5][13][14] | High photostability is critical for imaging applications that require prolonged or intense light exposure, minimizing signal loss.[5][13] |
| pH Sensitivity | Insensitive from pH 4 to pH 10[2] | Stable over a broad pH range (pH 4-9)[5][13] | Stable fluorescence across a range of pH values ensures reliable performance in various biological buffers and cellular environments. |
In-Depth Performance Analysis
Brightness and Photostability: Both Sulfo-Cy3 and DyLight 550 are recognized for their bright fluorescence and high photostability. DyLight dyes are often marketed as having exceptional resistance to photobleaching, making them suitable for demanding imaging conditions like structured illumination microscopy.[5] Sulfo-Cy3 is also noted for its high photostability and is a well-established, reliable performer in the Cy3 channel.[3][11][12]
Solubility and Labeling Efficiency: The "Sulfo" designation in this compound indicates the presence of sulfonate groups, which significantly increase its water solubility.[9][12] This enhanced solubility is advantageous for labeling proteins and antibodies in aqueous solutions, as it can lead to higher dye-to-protein ratios without causing precipitation.[5][10] DyLight 550 is also highly water-soluble, which similarly allows for efficient labeling without aggregation issues.[5][13]
Spectral Characteristics: this compound and DyLight 550 are spectrally very similar and are often considered equivalents for the same fluorescence channel, compatible with standard TRITC (tetramethylrhodamine) filter sets.[2][4][13] DyLight 550's excitation and emission maxima are slightly red-shifted compared to Sulfo-Cy3. This subtle difference is generally not significant for most standard microscopy setups but could be a factor in finely tuned multi-color imaging experiments.
Experimental Protocols
Successful immunofluorescence microscopy relies on robust protocols for both antibody labeling and the staining procedure itself. Below are detailed methodologies for these key experiments.
Protein Labeling with Amine-Reactive Dyes
This protocol provides a general guideline for labeling antibodies with amine-reactive dyes like this compound or DyLight 550 NHS Ester. The amine functionality of this compound can react with carboxyl groups to form covalent bonds.[9] More commonly, the NHS ester form of these dyes is used to react with primary amines on the protein.
Materials:
-
Antibody or protein of interest (2-10 mg/mL)
-
Amine-reactive dye (e.g., DyLight 550 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5.[6][15] Crucially, avoid buffers containing primary amines like Tris or glycine. [15][16]
-
Purification column (e.g., size-exclusion chromatography, desalting column)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve or exchange the antibody into the reaction buffer at a concentration of at least 2 mg/mL for optimal results.[15][17][18]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15]
-
Labeling Reaction:
-
Purification: Remove the unreacted, excess dye from the labeled antibody conjugate using a desalting or size-exclusion chromatography column.[16]
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorption maximum (A_max; ~550 nm for these dyes).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Calculate the DOL (also known as the F:P ratio) using the Beer-Lambert law.[16][17]
-
Immunofluorescence Staining for Microscopy
This protocol outlines the general steps for using a fluorescently labeled secondary antibody for imaging.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Solution (e.g., 1% BSA in PBS)
-
Primary antibody (unlabeled)
-
Fluorescently labeled secondary antibody (e.g., Goat anti-Mouse IgG-DyLight 550)
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for approximately 10-20 minutes at room temperature.[19]
-
Washing: Rinse the cells three times with PBS.
-
Permeabilization: If the target protein is intracellular, incubate the cells with the permeabilization solution for 10 minutes.[19]
-
Blocking: To reduce non-specific antibody binding, incubate the cells in the blocking solution for at least 30 minutes.[20]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[20][21]
-
Washing: Rinse the cells three times with PBS to remove the unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate for 30 minutes to 1 hour at room temperature, protected from light.[20][21]
-
Final Washes: Wash the cells three times with PBS to remove the unbound secondary antibody.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[20]
-
Imaging: Visualize the sample using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key stages of antibody labeling and immunofluorescence microscopy.
Caption: Workflow for labeling antibodies with amine-reactive fluorescent dyes.
Caption: Standard indirect immunofluorescence workflow for microscopy.
Conclusion
Both this compound and DyLight 550 are excellent choices for fluorescence microscopy in the orange-red spectrum. They offer bright, photostable signals and are well-suited for labeling proteins and antibodies.
-
Choose this compound for a well-characterized, highly water-soluble, and photostable dye that is a staple in many research labs. Its performance is reliable and extensively documented.
-
Choose DyLight 550 when exceptional photostability and brightness are paramount, especially for advanced imaging techniques that involve intense or prolonged light exposure. Its high water solubility also ensures robust and efficient labeling.
Ultimately, the choice may come down to specific experimental needs, instrument availability, and institutional preference. For most standard immunofluorescence applications, both dyes will deliver high-quality, reliable results.
References
- 1. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Thermo Scientific DyLight 550 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Cy3 amine, 2247688-56-6 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. DyLight conjugated secondary antibodies | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.tocris.com [resources.tocris.com]
- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. protocols.io [protocols.io]
- 20. biotium.com [biotium.com]
- 21. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
A Head-to-Head Comparison of Sulfo-Cy3 Amine and Atto 565 for Single-Molecule Studies
For researchers, scientists, and drug development professionals embarking on single-molecule fluorescence studies, the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used fluorescent dyes, Sulfo-Cy3 amine and Atto 565, to aid in the selection of the optimal probe for your specific application.
In the realm of single-molecule detection, the photophysical properties of a fluorophore—its brightness, photostability, and environmental sensitivity—are paramount. Here, we delve into a detailed comparison of this compound, a sulfonated cyanine (B1664457) dye, and Atto 565, a rhodamine-based dye, to evaluate their performance in demanding single-molecule applications such as Förster Resonance Energy Transfer (FRET) and single-molecule tracking.
Photophysical Properties: A Quantitative Overview
A direct comparison of the key photophysical parameters of this compound and Atto 565 reveals distinct differences in their performance capabilities. Atto 565 generally exhibits a significantly higher fluorescence quantum yield, translating to a brighter signal, which is a crucial advantage in single-molecule experiments where every photon counts.[1] While both dyes have similar excitation and emission maxima, the superior quantum yield and photostability of Atto 565 often make it a more robust choice for long-duration imaging.[1][2]
| Property | This compound | Atto 565 |
| Excitation Maximum (λ_abs) | ~548 nm | ~564 nm[2] |
| Emission Maximum (λ_em) | ~563 nm | ~590 nm[2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~120,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | ~0.1 (in aqueous solution) | ~0.90[2][3] |
| Fluorescence Lifetime (τ) | Variable, sensitive to environment | ~4.0 ns[4] |
| Molecular Weight | ~759 g/mol | ~761 g/mol |
| Solubility | High in aqueous solutions | Moderately hydrophilic, lower aqueous solubility for NHS ester[5] |
Performance in Single-Molecule Applications
The superior brightness and photostability of Atto 565 make it a compelling choice for single-molecule studies that require long observation times and high signal-to-noise ratios.
For single-molecule FRET (smFRET) , a technique that measures distances at the nanometer scale, the high quantum yield of Atto 565 as a donor fluorophore leads to a more reliable and brighter signal.[1] Furthermore, the photophysical properties of cyanine dyes like Cy3 are known to be sensitive to their local environment, which can introduce variability in FRET measurements.[1] Atto 565, being a rhodamine-based dye, tends to exhibit more stable and predictable performance in this regard.[1]
In single-molecule tracking experiments , the high photostability of Atto 565 allows for longer tracking of individual molecules before photobleaching occurs.[2] This extended observation time is critical for studying the dynamics of slow biological processes. While Sulfo-Cy3's high water solubility, due to its sulfonate groups, can be advantageous in certain bioconjugation protocols, its lower quantum yield and higher environmental sensitivity can be limiting factors for demanding single-molecule imaging.
Experimental Protocols
To provide a practical framework for comparing these dyes in your own laboratory setting, we provide detailed methodologies for protein labeling and a single-molecule FRET experiment.
Protein Labeling with Amine-Reactive Dyes
This protocol describes a general method for labeling a protein with an amine-reactive dye such as this compound or Atto 565 NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound or Atto 565 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Single-Molecule FRET Imaging of Labeled DNA
This protocol outlines a method for performing smFRET on surface-immobilized DNA molecules labeled with a donor (Sulfo-Cy3 or Atto 565) and an acceptor (e.g., Cy5).[6][7]
Materials:
-
Doubly labeled DNA constructs (donor and acceptor)
-
Biotinylated DNA for surface immobilization
-
Streptavidin-coated microscope slides
-
Imaging buffer (e.g., PBS with an oxygen-scavenging system like glucose oxidase/catalase and Trolox to minimize photobleaching)[1]
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Surface Preparation: Prepare a streptavidin-coated surface on a microscope slide.
-
Immobilization: Introduce the biotinylated and fluorescently labeled DNA constructs into the flow chamber and incubate to allow for surface immobilization.
-
Washing: Wash away any unbound DNA with imaging buffer.
-
Imaging:
-
Locate the focal plane at the glass-water interface.
-
Excite the donor fluorophore using a laser (e.g., 532 nm for Cy3 or 561 nm for Atto 565).
-
Simultaneously record the fluorescence emission from both the donor and acceptor channels using a sensitive camera.
-
-
Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity time traces for the donor and acceptor.
-
Calculate the FRET efficiency for each molecule over time.
-
Analyze the FRET distributions and dynamics to infer conformational changes.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Protein Labeling Workflow
Single-Molecule FRET Experimental Workflow
Conclusion
Both this compound and Atto 565 are valuable tools for single-molecule research. This compound offers the advantage of high water solubility, which can simplify labeling procedures. However, for the most demanding single-molecule applications that require high brightness and photostability, Atto 565 emerges as a superior choice. Its robust photophysical properties lead to a higher signal-to-noise ratio and allow for longer observation times, ultimately enabling the collection of higher quality data. The selection between these two dyes will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and the biochemical compatibility with the system under investigation.
References
A Researcher's Guide to Multicolor Imaging: Spectral Overlap Considerations for Sulfo-Cy3 Amine
In the realm of multicolor fluorescence imaging, the careful selection of fluorophores is paramount to generating high-quality, unambiguous data. Sulfo-Cy3 amine, a bright and water-soluble cyanine (B1664457) dye, is a popular choice for labeling biomolecules. However, its use in multicolor experiments requires a thorough understanding of its spectral properties and potential for overlap with other commonly used fluorophores. This guide provides a comprehensive comparison of this compound with its alternatives, offering experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their multicolor imaging experiments.
Quantitative Comparison of this compound and Alternatives
The performance of a fluorophore is defined by several key parameters. The following table summarizes the spectral properties and photostability of this compound and spectrally similar fluorophores, providing a basis for informed selection.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | ~548-555 | ~563-570 | ~150,000-162,000 | ~0.1-0.15 | Good |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.1 | Excellent |
| FITC | ~495 | ~519 | ~73,000 | ~0.5 | Fair |
| Alexa Fluor 488 | ~496 | ~519 | ~71,000 | ~0.92 | Excellent |
| Cy5 | ~649 | ~667 | ~250,000 | ~0.27 | Good |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.
Spectral Overlap in Multicolor Imaging
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another. This can lead to bleed-through (crosstalk), where the signal from one fluorophore is detected in the channel intended for another, complicating data interpretation.
The following diagram illustrates the spectral overlap between this compound and two commonly used fluorophores in multicolor imaging: Alexa Fluor 488 (green channel) and Cy5 (far-red channel).
A Researcher's Guide to Validating Sulfo-Cy3 Amine Labeling: A Comparative Analysis
In the realm of molecular biology and drug development, the precise and accurate labeling of proteins with fluorescent dyes is paramount for a multitude of applications, from cellular imaging to immunoassays. Sulfo-Cy3, a bright and water-soluble cyanine (B1664457) dye, is a popular choice for labeling proteins through its amine-reactive N-hydroxysuccinimide (NHS) ester form. However, successful conjugation is not a given, and robust validation is crucial to ensure the integrity of downstream experiments. This guide provides a comprehensive comparison of key methods for validating Sulfo-Cy3 amine labeling, with a focus on mass spectrometry, and offers detailed experimental protocols for researchers.
Comparing the Tools of the Trade: A Quantitative Look at Validation Methods
The choice of validation method depends on the specific requirements of the experiment, including the level of detail required, sample availability, and access to instrumentation. Here, we compare the most common techniques for validating this compound labeling.
| Method | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms covalent attachment of the dye by detecting the mass shift. Can determine the degree of labeling (DOL) and identify specific labeled sites (with peptide mapping). | High specificity and accuracy. Provides detailed molecular information. | Requires specialized equipment and expertise. Can be lower throughput than other methods. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the protein and the dye at specific wavelengths. | Calculates the average degree of labeling (DOL) for a protein population. | Relatively simple, fast, and requires standard laboratory equipment (spectrophotometer). | Provides an average DOL, not information on labeling distribution or specific sites. Inaccurate protein concentration or impurities can affect results. |
| SDS-PAGE | Separates proteins based on their molecular weight. | Visualizes a shift in the apparent molecular weight of the labeled protein. Can indicate the extent of labeling (higher shift with more labels). | Simple, widely available, and provides a quick visual confirmation of labeling. | Low resolution for small mass shifts. Does not provide a precise DOL. |
| Western Blotting | Uses antibodies to detect the target protein after SDS-PAGE and transfer to a membrane. | Confirms that the labeled protein is the target of interest and that the labeling process has not significantly affected antibody binding. | High specificity for the target protein. | Indirect method for assessing labeling. Relies on the availability of a specific antibody. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of the labeled protein. | Confirms that the attached dye is fluorescently active. | Direct and sensitive method to assess the functional property of the label. | Does not provide information on the degree of labeling or the integrity of the protein. |
In-Depth Experimental Protocols
Mass Spectrometry Validation of Sulfo-Cy3 Labeled Protein
This protocol outlines the general workflow for confirming Sulfo-Cy3 labeling and determining the degree of labeling using mass spectrometry.
1. Protein Labeling with Sulfo-Cy3 NHS Ester:
-
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
Sulfo-Cy3 NHS ester (MW: ~767.85 g/mol ).
-
Anhydrous DMSO.
-
1 M Sodium Bicarbonate (pH 8.5).
-
Desalting column (e.g., PD-10).
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO.
-
Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate.
-
Add the Sulfo-Cy3 NHS ester stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove excess, unreacted dye using a desalting column equilibrated with the desired storage buffer.
-
2. Sample Preparation for Mass Spectrometry:
-
Materials:
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (MS-grade).
-
Formic acid.
-
C18 spin tips.
-
Procedure:
-
Denature the labeled protein in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 1 M.
-
Digest the protein with trypsin (typically at a 1:50 to 1:100 enzyme:protein ratio) overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using C18 spin tips according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
3. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended.
-
Procedure:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Inject the sample into the LC-MS/MS system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the protein and its peptides.
-
Search for the mass modification corresponding to the Sulfo-Cy3 label on lysine (B10760008) residues. The mass of the reacted Sulfo-Cy3 moiety is approximately 652.78 Da (Sulfo-Cy3 NHS ester MW - NHS MW).
-
The presence of peptides with this mass shift confirms successful labeling.
-
The degree of labeling can be estimated by comparing the intensities of labeled and unlabeled peptides.
-
Alternative Validation Methods
UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and ~550 nm (for Sulfo-Cy3).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Corrected A280 = A280 - (A550 x CF), where CF is a correction factor provided by the dye manufacturer.
-
-
Calculate the concentration of the dye using its molar extinction coefficient at ~550 nm (typically ~150,000 cm⁻¹M⁻¹).
-
The DOL is the molar ratio of the dye to the protein.
SDS-PAGE and Western Blotting:
-
Run the unlabeled and labeled protein samples on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie staining or by fluorescence imaging of the gel (for the labeled protein). A shift in the molecular weight of the labeled protein should be observable.
-
For Western blotting, transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. This confirms the identity of the labeled protein.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Overall experimental workflow for labeling and validation.
A Researcher's Guide to Alternative Fluorescent Dyes for Labeling Primary Amines
In the dynamic fields of life sciences and drug development, the precise labeling of biomolecules is paramount for accurate detection and analysis. The covalent attachment of fluorescent dyes to primary amines, abundant in proteins and other biomolecules, remains a cornerstone technique. While traditional dyes like Fluorescein Isothiocyanate (FITC) have been widely used, a new generation of fluorescent labels offers significant improvements in performance. This guide provides an objective comparison of alternative fluorescent dyes, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
This guide focuses on amine-reactive dyes, primarily those activated with N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins (e.g., lysine (B10760008) residues) to form stable amide bonds.[1] We will explore the properties and performance of several popular dye families: Alexa Fluor, DyLight, Atto, Cyanine (Cy), and IRDye, as well as the unique characteristics of Quantum Dots.
Key Performance Metrics for Fluorescent Dyes
The selection of a fluorescent dye should be guided by several key performance indicators:
-
Quantum Yield (QY): A measure of the dye's fluorescence efficiency, representing the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter dye.
-
Molar Extinction Coefficient (ε): Indicates how strongly the dye absorbs light at a specific wavelength. A higher molar extinction coefficient contributes to greater brightness.
-
Photostability: The dye's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to excitation light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy.
-
pH Sensitivity: The stability of the dye's fluorescence across a range of pH values. Dyes that are less sensitive to pH fluctuations provide more reliable results in various biological buffers.
-
Spectral Matching: The excitation and emission spectra of the dye should be compatible with the available light sources and detectors of the fluorescence instrument.
Comparative Analysis of Amine-Reactive Fluorescent Dyes
The following tables summarize the key quantitative data for various alternative fluorescent dyes, categorized by their approximate emission color. This allows for a direct comparison of their spectral properties, brightness (inferred from quantum yield and molar extinction coefficient), and other relevant characteristics.
Table 1: Green Emitting Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Spectrally Similar Dyes |
| Alexa Fluor | Alexa Fluor 488 | 493 | 518 | 70,000[1] | 0.92 | FITC, Cy2 |
| DyLight | DyLight 488 | 493 | 518 | 70,000[1] | - | Alexa Fluor 488, Cy2 |
| Atto | Atto 488 | 501 | 523 | 90,000 | 0.80 | Alexa Fluor 488, FITC |
Table 2: Yellow/Orange Emitting Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Spectrally Similar Dyes |
| Alexa Fluor | Alexa Fluor 532 | 531 | 554 | 81,000 | - | - |
| Alexa Fluor | Alexa Fluor 546 | 556 | 573 | 112,000 | - | Rhodamine Red, TAMRA |
| Alexa Fluor | Alexa Fluor 555 | 555 | 565 | 150,000 | - | Cy3 |
| DyLight | DyLight 550 | 562 | 576 | 150,000[1] | - | Alexa Fluor 555, Cy3 |
| Atto | Atto 532 | 532 | 553 | 115,000 | 0.90 | Alexa Fluor 532 |
| Atto | Atto 550 | 554 | 576 | 120,000 | 0.85 | Alexa Fluor 555, Cy3 |
| Cyanine | Cy3 | 550 | 570 | 150,000 | 0.15 | Alexa Fluor 555, DyLight 550 |
Table 3: Red Emitting Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Spectrally Similar Dyes |
| Alexa Fluor | Alexa Fluor 594 | 590 | 617 | 92,000 | - | Texas Red |
| Alexa Fluor | Alexa Fluor 633 | 632 | 647 | 159,000 | - | - |
| Alexa Fluor | Alexa Fluor 647 | 650 | 665 | 270,000 | 0.33 | Cy5 |
| DyLight | DyLight 594 | 593 | 618 | 80,000[1] | - | Alexa Fluor 594, Texas Red |
| DyLight | DyLight 633 | 638 | 658 | 170,000[1] | - | Alexa Fluor 633 |
| DyLight | DyLight 650 | 652 | 672 | 250,000[1] | - | Alexa Fluor 647, Cy5 |
| Atto | Atto 594 | 594 | 624 | 120,000 | 0.85 | Alexa Fluor 594 |
| Atto | Atto 633 | 629 | 657 | 130,000 | 0.70 | Alexa Fluor 633 |
| Atto | Atto 647N | 644 | 669 | 150,000 | 0.65 | Alexa Fluor 647, Cy5 |
| Cyanine | Cy5 | 649 | 667 | 250,000 | 0.20 | Alexa Fluor 647, DyLight 650 |
Table 4: Near-Infrared (NIR) Emitting Dyes
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Spectrally Similar Dyes |
| DyLight | DyLight 680 | 682 | 715 | 140,000[1] | - | Alexa Fluor 680, Cy5.5 |
| DyLight | DyLight 800 | 770 | 794 | 270,000[1] | - | IRDye 800 |
| IRDye | IRDye 680RD | 678 | 694 | - | - | Alexa Fluor 680 |
| IRDye | IRDye 800CW | 774 | 789 | 240,000 | 0.08 | Alexa Fluor 790 |
Table 5: Quantum Dots
| Dye Family | Emission Max (nm) | Quantum Yield | Key Features |
| Quantum Dots | 425 - 665 (tunable) | >50%[2] | High photostability, broad excitation spectra, narrow emission spectra, surface functionalized with amine groups for conjugation.[3] |
Performance Comparison and Recommendations
-
Brightness and Photostability: Alexa Fluor and DyLight dyes are generally recognized for their superior brightness and photostability compared to traditional dyes like FITC and Cy dyes.[4][5] Atto dyes also boast high quantum yields and photostability. For applications requiring long-term imaging or high-intensity illumination, these dye families are excellent choices. Quantum dots are exceptionally photostable, making them ideal for single-molecule tracking and other demanding applications.[6]
-
pH Sensitivity: Alexa Fluor and DyLight dyes are known to be less sensitive to pH changes compared to fluorescein-based dyes, providing more consistent fluorescence in a variety of buffer conditions.[1][7]
-
Near-Infrared (NIR) Applications: For deep-tissue imaging and in vivo studies, NIR dyes such as the IRDye and DyLight series are advantageous due to reduced autofluorescence and light scattering by biological tissues.[8]
-
Multiplexing: The narrow emission spectra of Quantum Dots make them particularly well-suited for multiplexing applications, allowing for the simultaneous detection of multiple targets with minimal spectral overlap.
Experimental Protocols
A generalized protocol for labeling proteins with amine-reactive NHS ester dyes is provided below. It is important to note that optimal labeling conditions may vary depending on the specific protein and dye used.
General Protein Labeling Protocol with NHS-Ester Dyes
Caption: Workflow for labeling proteins with NHS-ester dyes.
Detailed Steps:
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5, at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in a high-quality anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Labeling Reaction: Add a calculated molar excess of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
-
Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye. The following formula can be used:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the dye at its A_max.
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye).
-
Logical Relationship of Dye Properties to Performance
Caption: Key dye properties contributing to a robust fluorescent signal.
Conclusion
The landscape of fluorescent dyes for labeling primary amines has expanded significantly, offering researchers a powerful toolkit for a wide range of applications. The choice of dye should be a deliberate process based on the specific experimental requirements. For applications demanding high sensitivity and photostability, modern alternatives such as Alexa Fluor, DyLight, and Atto dyes present a significant advantage over traditional fluorophores. For multiplexing and single-molecule studies, the unique properties of Quantum Dots are unparalleled. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their labeling strategies and achieve high-quality, reproducible results.
References
- 1. Quantum Dots Labeling Proteins - CD Bioparticles [cd-bioparticles.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Ocean NanoTech, LLC [oceannanotech.com]
- 4. gcf.pbrc.edu [gcf.pbrc.edu]
- 5. Labeling of Neuronal Receptors and Transporters with Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ld.ru [ld.ru]
Navigating the Pitfalls: A Comparative Guide to the Limitations of Sulfo-Cy3 Amine
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. Sulfo-Cy3 amine, a widely used orange-fluorescent dye, offers excellent water solubility and reactivity for labeling biomolecules. However, a nuanced understanding of its limitations is crucial for robust and reproducible results. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data, to aid in the selection of the optimal fluorophore for specific applications.
This compound belongs to the cyanine (B1664457) dye family and is favored for its bright fluorescence and the presence of a primary amine group, which allows for straightforward conjugation to carboxyl groups or activated esters on target molecules. The addition of sulfonate groups enhances its water solubility, a desirable trait for biological applications. Despite its utility, researchers may encounter limitations related to photostability, signal brightness under certain conditions, and non-specific binding.
Performance Under Scrutiny: A Quantitative Comparison
The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. When compared to spectrally similar alternatives such as Alexa Fluor 555 and Cy3B, this compound exhibits distinct differences in key parameters like quantum yield and photostability.
| Property | This compound | Alexa Fluor 555 | Cy3B amine | DyLight 555 |
| Excitation Max (nm) | ~548-555 | ~555 | ~566 | ~555 |
| Emission Max (nm) | ~563-572 | ~565 | ~578 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000-162,000 | ~150,000 | ~137,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.1-0.15 | ~0.10 | ~0.92 | Not widely reported |
| Relative Photostability | Moderate | High | High | High |
Values can vary depending on the conjugation partner and local environment.
Key Takeaways from the Data:
-
Brightness: While this compound has a high molar extinction coefficient, its quantum yield is significantly lower than that of Cy3B.[1] This means that for every photon absorbed, Cy3B is much more likely to emit a photon, resulting in a brighter signal. Alexa Fluor 555 also demonstrates excellent brightness, often outperforming Cy3 conjugates, partly due to reduced self-quenching at higher labeling densities.[2][3]
-
Photostability: Experimental data consistently shows that both Alexa Fluor 555 and Cy3B are more resistant to photobleaching than the core Cy3 fluorophore.[2][4][5] This is a critical limitation of this compound in applications requiring prolonged or intense light exposure, such as time-lapse microscopy and single-molecule studies.
Common Limitations and Mitigation Strategies
Beyond the intrinsic photophysical properties, several practical limitations can affect the performance of this compound in specific applications.
Photobleaching
Limitation: The irreversible loss of fluorescence upon exposure to excitation light, known as photobleaching, is a significant drawback of this compound, especially when compared to alternatives like Alexa Fluor 555.[3][6] This can lead to a diminished signal over time, making quantitative analysis challenging and limiting observation periods in live-cell imaging.
Mitigation Strategies:
-
Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio.
-
Minimize the duration of exposure to the excitation light.
-
Employ antifade reagents in the mounting medium for fixed samples.
-
For demanding applications, consider more photostable alternatives like Alexa Fluor 555 or Cy3B.
Non-Specific Binding
Mitigation Strategies:
-
Use specialized commercial blocking buffers designed to reduce cyanine dye-mediated non-specific binding.
-
Include a stringent washing protocol after the staining step.
-
Carefully titrate the concentration of the labeled antibody to use the lowest effective amount.
-
Consider using dyes with lower hydrophobicity if non-specific binding is a persistent issue.
Self-Quenching and Aggregation
Limitation: At high degrees of labeling, Cy3 and other cyanine dyes can form aggregates on the surface of proteins.[3] These aggregates can exhibit a blue-shifted absorption peak and are often non-fluorescent, leading to a phenomenon known as self-quenching, where the overall fluorescence of the conjugate is diminished.[3]
Mitigation Strategies:
-
Optimize the dye-to-protein labeling ratio to avoid over-labeling. A typical starting point is a molar ratio of 5-10 moles of dye to 1 mole of protein.
-
Purify the conjugate thoroughly to remove any unconjugated dye.
-
The use of sulfonated dyes like Sulfo-Cy3 helps to reduce aggregation due to increased hydrophilicity.
Experimental Protocols
To facilitate objective comparison and troubleshooting, detailed experimental protocols for key performance indicators are provided below.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to measure the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorophore of interest (e.g., this compound conjugate)
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Appropriate solvent (e.g., PBS, ethanol)
Procedure:
-
Prepare a series of dilutions for both the sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the emission is collected over the entire fluorescence range of the dye.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where Φ is the quantum yield and η is the refractive index of the solvent.[10] If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Protocol 2: Assessment of Photostability
This protocol outlines a method for comparing the photobleaching rates of different fluorescent dyes.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and appropriate filter sets.
-
Sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition software.
-
Solutions of the fluorescent dyes to be compared at the same concentration in the same buffer.
-
Microscope slides and coverslips.
Procedure:
-
Prepare a sample by mounting a small volume of the dye solution between a slide and a coverslip.
-
Focus on the sample and adjust the microscope settings (excitation intensity, exposure time, gain) to obtain a good initial signal without saturating the camera.
-
Begin continuous illumination of a specific region of interest.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
Analyze the images by measuring the mean fluorescence intensity of the illuminated region in each frame.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized intensity versus time for each dye. The resulting curves will provide a direct comparison of their photobleaching rates.[5][11]
Visualizing Workflows and Concepts
To further clarify experimental processes and the underlying principles of fluorescence, the following diagrams are provided.
Workflow for labeling a protein with this compound.
Simplified Jablonski diagram illustrating fluorescence and photobleaching.
Conclusion
This compound remains a valuable tool in the researcher's toolkit, offering good water solubility and straightforward conjugation chemistry. However, for applications that demand high photostability, exceptional brightness, or are prone to non-specific binding artifacts, a critical evaluation of its limitations is warranted. Alternatives such as Alexa Fluor 555 and Cy3B often provide superior performance in these demanding scenarios. By understanding the inherent properties of each dye and employing appropriate experimental design and mitigation strategies, researchers can enhance the reliability and accuracy of their fluorescence-based investigations.
References
- 1. Cy3B amine | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 9. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Sulfo-Cy3 Amine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Sulfo-Cy3 amine, ensuring laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory operations. This compound, a water-soluble cyanine (B1664457) dye, requires careful handling and disposal due to its potential environmental toxicity. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound waste, aligning with best practices for laboratory safety and regulatory compliance.
Understanding the Hazards
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this substance is not disposed of down the drain or released into the environment. All waste containing this compound must be treated as hazardous chemical waste.
Key Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₆H₅₀N₄O₇S₂ |
| Molecular Weight | 714.94 g/mol |
| Excitation Maximum | ~548 - 554 nm[1][2] |
| Emission Maximum | ~563 - 568 nm[1][2] |
| Extinction Coefficient | 162,000 cm⁻¹M⁻¹ |
| Quantum Yield | 0.1[1][3] |
| Solubility | Well soluble in water, alcohols, DMSO, and DMF[1] |
| Storage Temperature | -20°C[1] |
Experimental Protocols Involving this compound
This compound is commonly used in various molecular biology and bioanalytical techniques as a fluorescent label. Its primary amine group allows for its conjugation to biomolecules such as proteins, antibodies, and nucleic acids.[4][5] Typical applications include:
-
Immunofluorescence: Labeling of secondary antibodies to visualize the subcellular localization of specific proteins.
-
Fluorescence In Situ Hybridization (FISH): As a label for nucleic acid probes to detect specific DNA or RNA sequences within cells.
-
Flow Cytometry: For the fluorescent labeling of cells for analysis and sorting.
-
Microscopy and Imaging: As a fluorescent probe in various imaging applications.
Waste from these experiments will typically be in the form of dilute aqueous solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and unused stock solutions.
Step-by-Step Disposal Procedures
The following procedure outlines the safe collection, storage, and disposal of this compound waste.
Waste Collection
-
Aqueous Waste: All liquid waste containing this compound, including staining solutions, wash buffers, and rinsates, must be collected in a designated hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and plasticware, should be collected in a separate, clearly labeled hazardous waste container.
-
Unused Stock Solutions: Unwanted or expired this compound stock solutions must be disposed of as hazardous waste. Do not attempt to dilute and pour down the drain.
Waste Storage
-
Container Selection: Use chemically compatible, leak-proof containers for waste collection. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice for both liquid and solid waste.
-
Segregation: Store this compound waste separately from other incompatible chemical waste streams to prevent accidental reactions.
-
Storage Area: Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste. This area should be clearly marked with a "Hazardous Waste" sign.
Waste Labeling
Proper labeling of hazardous waste is crucial for safety and compliance. The label on your this compound waste container must include the following information:
-
Full chemical name: "this compound waste".
-
Hazardous Properties: Clearly indicate the hazards, such as "Toxic" and "Aquatic Toxin".
-
Composition: For liquid waste, list the major components and their approximate percentages (e.g., this compound, water, buffer salts).
-
Generator Information: Your name, laboratory, and contact information.[8]
Disposal
-
Professional Disposal Service: All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do Not Drain Dispose: Under no circumstances should this compound waste be poured down the sanitary sewer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
- 1. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. Sulfo-Cyanine3 amine [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. actenviro.com [actenviro.com]
- 8. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
Essential Safety and Operational Guide for Handling Sulfo-Cy3 Amine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Sulfo-Cy3 amine, ensuring laboratory safety and procedural excellence.
This document provides critical safety protocols and detailed operational plans for the use of this compound, a water-soluble fluorescent dye. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. For handling the solid powder, consider double-gloving. Always check the manufacturer's data for breakthrough times. |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn over the goggles when handling the powder or concentrated solutions. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the solid, powdered form of the dye to prevent inhalation. |
Engineering Controls
-
Ventilation: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.
Storage and Handling Precautions
-
Storage: Store this compound in a cool, dry, and dark place at -20°C for long-term storage. It can be transported at room temperature for short periods.
-
Handling: Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Operational Plan: Labeling of Proteins with this compound
This section provides a standard protocol for the conjugation of this compound to a target protein.
Materials and Reagents
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
-
1.5 M Hydroxylamine solution, pH 8.5 (optional, for stopping the reaction)
Step-by-Step Labeling Protocol
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 5-20 mg/mL.
-
Ensure the pH of the protein solution is between 8.0 and 9.0 for optimal labeling.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Perform the Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the dissolved this compound. The optimal molar ratio of dye to protein may need to be determined empirically but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
The following diagram illustrates the general workflow for protein labeling with this compound.
Caption: Workflow for Protein Labeling with this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weighing paper, and other solid materials in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect all aqueous solutions containing this compound, including reaction mixtures and purification column eluates, in a designated, leak-proof hazardous waste container. Do not pour these solutions down the drain.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or the powder becomes airborne.
-
Don Appropriate PPE: Before cleaning, don the full recommended PPE, including respiratory protection for powder spills.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material. For powder spills, gently cover with a damp paper towel to avoid creating dust.
-
Clean the Area: Carefully collect the absorbed material or damp paper towel and place it in the hazardous solid waste container. Clean the spill area with soap and water, and then decontaminate with a 10% bleach solution, followed by a water rinse.
-
Dispose of Cleaning Materials: All materials used for cleaning the spill should be disposed of as hazardous waste.
The logical flow for handling a chemical spill is outlined in the diagram below.
Caption: Chemical Spill Response Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
